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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Pyridazin-3-yloxy)-cyclohexanone in Biological Systems

Abstract This guide provides a comprehensive framework for the preclinical investigation of 4-(Pyridazin-3-yloxy)-cyclohexanone, a novel small molecule with therapeutic potential. The presence of the pyridazine heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the preclinical investigation of 4-(Pyridazin-3-yloxy)-cyclohexanone, a novel small molecule with therapeutic potential. The presence of the pyridazine heterocycle, a privileged scaffold in medicinal chemistry, suggests a high probability of interaction with key enzymatic targets within cellular signaling pathways.[1][2] This document outlines a systematic, multi-tiered approach—from broad, unbiased target identification to specific cellular pathway analysis—to precisely define the compound's mechanism of action (MoA). Included are detailed, field-proven experimental protocols, data interpretation guidelines, and visual workflows designed to support researchers, scientists, and drug development professionals in advancing this and similar investigational compounds.

Introduction: A Hypothesis-Driven Approach for a Novel Scaffold

The chemical structure of 4-(Pyridazin-3-yloxy)-cyclohexanone presents two key pharmacophoric elements: the pyridazine ring and a cyclohexanone moiety. The pyridazine nucleus is a common feature in a multitude of approved drugs and clinical candidates, frequently acting as a hinge-binding motif in the ATP-binding pocket of protein kinases.[1] Marketed drugs containing this heterocycle have targeted diverse protein families, including tyrosine kinases and phosphodiesterases (PDEs).[1][3] Similarly, the cyclohexanone core is present in various bioactive molecules known to exhibit anticancer and anti-inflammatory properties.[4]

Given this structural precedent, we hypothesize that 4-(Pyridazin-3-yloxy)-cyclohexanone functions as an inhibitor of an intracellular signaling enzyme, most likely a protein kinase. This guide details the logical and experimental progression required to test this hypothesis, identify the primary molecular target(s), and validate the mechanism of action in a cellular context.

Part 1: Primary Target Identification and In Vitro Inhibitory Profiling

The initial step in characterizing a novel compound is to identify its primary molecular target(s) in an unbiased manner. A broad screening approach against a large, functionally diverse panel of targets provides the most robust and direct path to a high-confidence lead.

Kinome-Wide Profiling for Unbiased Target Discovery

To test our primary hypothesis of kinase inhibition, an extensive in vitro screen against a panel of human kinases is the gold standard. A service like the DiscoverX KINOMEscan™ or a similar platform provides quantitative binding or inhibitory data across hundreds of kinases, offering a rapid and comprehensive view of the compound's selectivity and potency.

Causality of Experimental Choice: A broad kinome scan is chosen over single-target assays to avoid confirmation bias and to proactively identify potential off-target liabilities early in the discovery process. A selective inhibitor is generally preferred to minimize toxicity and produce a clear, interpretable biological effect.

For the purpose of this guide, we will proceed with a hypothetical set of results from a kinome scan, where 4-(Pyridazin-3-yloxy)-cyclohexanone (hereafter referred to as "Compound X") was identified as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1).

Quantitative Inhibitory Activity (IC50 Determination)

Following the identification of MEK1 as a primary target, the next step is to quantify the compound's inhibitory potency by determining its half-maximal inhibitory concentration (IC50). This is achieved through a dose-response experiment using a validated in vitro kinase assay.

Data Presentation: Inhibitory Profile of Compound X

The table below summarizes hypothetical IC50 data for Compound X against MEK1 and other closely related kinases to establish its selectivity profile.

Kinase TargetIC50 (nM)Assay Technology
MEK1 8.5 LanthaScreen™ TR-FRET
MEK215.2LanthaScreen™ TR-FRET
MKK3> 10,000LanthaScreen™ TR-FRET
MKK4> 10,000LanthaScreen™ TR-FRET
ERK2> 10,000LanthaScreen™ TR-FRET

Table 1: Summary of the in vitro inhibitory potency and selectivity of Compound X against key MAPK pathway kinases. The data demonstrates high potency for MEK1/2 and excellent selectivity against other pathway kinases.

Experimental Protocol: TR-FRET Kinase Assay for MEK1 IC50 Determination

This protocol describes a robust, high-throughput method for determining the IC50 value of an inhibitor against MEK1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.

Principle: The assay measures the phosphorylation of a substrate (e.g., inactive ERK1) by the MEK1 enzyme. A terbium-labeled anti-phospho-ERK1 antibody binds to the phosphorylated product. When the terbium (donor) and a GFP-tagged ERK1 (acceptor) are in close proximity, excitation of the terbium results in energy transfer to the GFP, producing a TR-FRET signal that is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Create a serial dilution series of Compound X in a 384-well plate. Start with a 4X final concentration (e.g., 40 µM) and perform 11 subsequent 1:3 dilutions in DMSO. Also include a DMSO-only control (vehicle).

  • Reagent Preparation (as per manufacturer's guidelines):

    • Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of MEK1 enzyme and 2X GFP-ERK1 substrate in Kinase Reaction Buffer.

    • Prepare a 4X solution of ATP in Kinase Reaction Buffer at 2x the Km concentration for MEK1.

    • Prepare a TR-FRET Detection Buffer and a solution of Terbium-labeled anti-pERK1 antibody.

  • Assay Procedure:

    • Add 2.5 µL of Kinase Reaction Buffer to all wells of a low-volume 384-well assay plate.

    • Transfer 2.5 µL of the 4X compound dilutions (or DMSO) to the assay plate.

    • Add 5 µL of the 2X MEK1/GFP-ERK1 enzyme/substrate mix to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of the 4X ATP solution to start the kinase reaction. Incubate for 90 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Terbium-antibody solution in TR-FRET Detection Buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader (e.g., EnVision, PHERAstar) with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (GFP).

    • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Defining the Molecular Mechanism of Action

Once the primary target is confirmed, it is crucial to understand how the compound inhibits the enzyme. For kinases, the most common mechanism is competitive inhibition at the ATP-binding site.

Enzyme Kinetics to Determine Mode of Inhibition

By measuring the rate of the kinase reaction at various concentrations of both the substrate (ATP) and the inhibitor (Compound X), we can determine the mode of inhibition.

Experimental Design: A matrix of experiments is performed where the MEK1 kinase assay (as described above) is run with varying concentrations of ATP (e.g., from 0.25x to 8x the Km value) and a few fixed concentrations of Compound X (e.g., 0 nM, 1x IC50, 2x IC50).

Data Interpretation:

  • ATP-Competitive Inhibition: The apparent Km for ATP will increase with higher concentrations of Compound X, while the Vmax remains unchanged. This is visualized as intersecting lines on a Lineweaver-Burk plot.

  • Non-Competitive Inhibition: The Vmax will decrease with higher concentrations of Compound X, but the Km for ATP will remain constant.

  • Uncompetitive Inhibition: Both the Vmax and the Km will decrease proportionally.

Based on the common mechanism for pyridazine-based inhibitors, we will hypothesize an ATP-competitive mode of action.

Visualization: ATP-Competitive Inhibition Workflow

The following diagram illustrates the logical flow and key components of determining an ATP-competitive mechanism of action.

MOA_Workflow cluster_invitro In Vitro Enzyme Kinetics Start Goal: Determine Mode of Inhibition Setup Prepare Assay Matrix: Vary [ATP] and [Inhibitor] Start->Setup Design RunAssay Execute TR-FRET Kinase Assay Setup->RunAssay Perform AcquireData Measure Reaction Velocity (V) RunAssay->AcquireData PlotData Generate Michaelis-Menten & Lineweaver-Burk Plots AcquireData->PlotData Visualize Analysis Analyze shifts in Km and Vmax PlotData->Analysis Interpret Conclusion Conclusion: ATP-Competitive Mechanism Analysis->Conclusion

Caption: Workflow for determining the kinetic mechanism of enzyme inhibition.

Part 3: Cellular Target Engagement and Pathway Analysis

Confirming that a compound can inhibit its target in the complex environment of a living cell is a critical validation step. This involves measuring the compound's effect on the target's activity and the downstream signaling pathway.

Western Blot for Phospho-Protein Analysis

For our hypothetical target MEK1, its primary function is to phosphorylate and activate ERK1 and ERK2. Therefore, a direct and reliable method to measure MEK1 inhibition in cells is to quantify the levels of phosphorylated ERK (p-ERK) after treatment with Compound X.

Trustworthiness of the Protocol: This protocol is self-validating. A dose-dependent decrease in the p-ERK signal upon treatment with Compound X, without a corresponding decrease in total ERK levels, provides strong evidence of specific on-target activity.

Experimental Protocol: Western Blot for p-ERK Inhibition

Cell Line Choice: A cell line with a constitutively active MAPK pathway is ideal, such as A375 human melanoma cells which harbor the BRAF V600E mutation, leading to high basal levels of p-ERK.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate A375 cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with a serial dilution of Compound X (e.g., from 1 µM down to 1 nM) for 2 hours. Include a DMSO vehicle control.

  • Protein Lysate Preparation:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Rabbit anti-p-p44/42 MAPK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with a HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager or X-ray film.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total ERK1/2 or a housekeeping protein like GAPDH.

Visualization: The MAPK Signaling Pathway

The following diagram illustrates the core MAPK signaling cascade, highlighting the point of inhibition by Compound X and the downstream readout measured by the Western Blot protocol.

MAPK_Pathway cluster_pathway MAPK Signaling Cascade cluster_readout Western Blot Readout RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription phosphorylates pERK Measure: Phospho-ERK (p-ERK) ERK->pERK Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Compound X 4-(Pyridazin-3-yloxy)-cyclohexanone Inhibitor->MEK TotalERK Control: Total-ERK

Caption: Inhibition of the MAPK pathway by Compound X at the MEK1/2 node.

Conclusion and Future Directions

This guide has established a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action of the novel compound 4-(Pyridazin-3-yloxy)-cyclohexanone. By progressing from broad target screening to specific kinetic and cellular analyses, we can confidently identify its primary target (hypothetically MEK1), quantify its potency and selectivity, define its molecular mode of inhibition (ATP-competitive), and confirm its on-target activity in a relevant cellular context.

The successful completion of this workflow provides a robust data package that validates the compound's mechanism of action, enabling a confident transition to more advanced preclinical studies, including in vivo efficacy models, pharmacokinetic profiling, and safety toxicology.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

  • Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. PubMed. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing (SCIRP). [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. Arkivoc. [Link]

  • Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. MDPI. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-(Pyridazin-3-yloxy)-cyclohexanone Compounds: A Technical Guide

Executive Summary In contemporary drug discovery, the transition from planar, highly lipophilic "flatland" molecules to sp³-rich, three-dimensional architectures is a proven strategy for improving pharmacokinetic (PK) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from planar, highly lipophilic "flatland" molecules to sp³-rich, three-dimensional architectures is a proven strategy for improving pharmacokinetic (PK) profiles and reducing off-target toxicities. The 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold represents a highly optimized chemotype that embodies this paradigm shift.

By replacing traditional bi-aryl ether linkages with a polar pyridazine ring and an aliphatic cyclohexanone core, medicinal chemists can drastically lower the partition coefficient (logD), increase aqueous solubility, and eliminate liabilities such as drug-induced phospholipidosis. This specific structural strategy was famously and successfully employed in the optimization of β3-adrenergic receptor agonists, ultimately leading to the discovery of the clinical drug Vibegron [1].

This whitepaper provides an in-depth, authoritative guide to the pharmacokinetic profiling of compounds harboring this scaffold, detailing the causality behind specific ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors, self-validating experimental protocols, and bioanalytical strategies.

Structural Rationale & Pharmacokinetic Implications

Understanding the PK profile of a molecule requires deconstructing its physicochemical properties. The 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold presents unique metabolic and absorptive characteristics:

  • The Pyridazine Ring: Unlike a phenyl or pyridyl ring, pyridazine contains two adjacent nitrogen atoms, providing strong hydrogen-bond acceptors while significantly lowering lipophilicity. This reduces non-specific plasma protein binding (PPB) and mitigates the risk of phospholipidosis—a toxicological liability driven by the accumulation of highly lipophilic basic amines in lysosomes [1].

  • The Ether Linkage: Provides conformational flexibility, allowing the molecule to adopt optimal geometries for target binding while maintaining metabolic stability against hydrolytic cleavage compared to ester or amide bioisosteres.

  • The Cyclohexanone Core: Introduces a high fraction of sp³ carbons (Fsp³). However, the ketone moiety introduces a specific metabolic liability: susceptibility to reduction by cytosolic aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs).

Metabolic Biotransformation Pathways

MetabolicPathway Parent 4-(Pyridazin-3-yloxy)- cyclohexanone Scaffold CYP CYP450 Oxidation (Pyridazine/Aliphatic) Parent->CYP Phase I (Microsomes) KRED Carbonyl Reduction (Cyclohexanone) Parent->KRED Phase I (Cytosol) Phase2A Hydroxylated Metabolite (Inactive) CYP->Phase2A Phase2B Cyclohexanol Metabolite (Active/Inactive) KRED->Phase2B Gluc UGT Glucuronidation (Renal Excretion) Phase2A->Gluc Phase II Phase2B->Gluc Phase II

Figure 1: Primary metabolic biotransformation pathways of the 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold.

In Vitro ADME Profiling Workflow

Because the cyclohexanone ring is vulnerable to cytosolic reductases, standard Liver Microsomal (HLM/RLM) assays—which primarily capture membrane-bound Cytochrome P450 (CYP) activity—are insufficient. A robust profiling strategy must include both microsomal and cytosolic fractions, or whole hepatocytes, to accurately predict intrinsic clearance ( Clint​ ).

Protocol 1: Self-Validating Hepatocyte Stability Assay

Causality: Whole hepatocytes contain the complete repertoire of Phase I (CYPs, AKRs) and Phase II (UGTs, SULTs) enzymes, ensuring that the reduction of the cyclohexanone ketone is accurately captured alongside pyridazine oxidation.

  • Preparation: Thaw cryopreserved human hepatocytes in Williams' Medium E supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >80% to proceed).

  • Incubation: Dilute the test compound to a final concentration of 1 µM in the hepatocyte suspension (1 × 10⁶ cells/mL). Incubate at 37°C under 5% CO₂ on an orbital shaker.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled (SIL) internal standard.

  • Termination & Extraction: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Validation Control (Self-Validation): Run parallel incubations with Verapamil (high CYP clearance) and Naloxone (high cytosolic reductase/glucuronidation clearance). If Naloxone is not rapidly cleared, the cytosolic enzyme integrity of the hepatocyte batch is compromised, invalidating the run.

In Vivo Pharmacokinetic Assessment

To translate in vitro stability into systemic exposure, rodent PK studies are conducted. The high polar surface area (PSA) of the pyridazine ring generally restricts blood-brain barrier (BBB) penetration, making this scaffold ideal for peripheral targets.

Protocol 2: Rodent IV/PO Pharmacokinetic Study

Causality: Dual-route administration (Intravenous and Per Os) is required to calculate absolute oral bioavailability (%F). The IV arm determines systemic clearance and volume of distribution, while the PO arm assesses gastrointestinal absorption and first-pass metabolism.

  • Formulation:

    • IV Formulation: 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution without precipitation in the bloodstream).

    • PO Formulation: 5 mg/kg in 0.5% Methylcellulose / 0.1% Tween-80 (suspension acceptable for oral dosing to mimic solid oral dosage forms).

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route) bearing jugular vein catheters. Collect serial blood samples (200 µL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Validation Control (Self-Validation): Dose a reference compound (e.g., Propranolol) in a parallel cohort. If the reference compound's PK parameters deviate >20% from historical institutional data, the surgical catheterization integrity or formulation preparation must be investigated.

PKWorkflow Start Compound Synthesis InVitro In Vitro ADME (Hepatocytes, Caco-2) Start->InVitro Bioanalysis LC-MS/MS Bioanalysis InVitro->Bioanalysis Assay Quantification InVivo In Vivo PK (Rat IV & PO) InVitro->InVivo Go/No-Go Decision Data PK Parameter Calculation (NCA) Bioanalysis->Data InVivo->Bioanalysis Plasma Analysis

Figure 2: Integrated pharmacokinetic profiling workflow from in vitro ADME to in vivo assessment.

Bioanalytical Methodology (LC-MS/MS)

Because the 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold lacks strong chromophores for UV detection at low nanomolar concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) via Multiple Reaction Monitoring (MRM) is mandatory.

Protocol 3: LC-MS/MS Method Development

Causality: MRM provides the necessary selectivity to differentiate the parent compound from its reduced cyclohexanol metabolite, which will have a mass difference of +2 Da (addition of two hydrogen atoms).

  • Tuning: Infuse a 1 µg/mL solution of the compound into the mass spectrometer using Electrospray Ionization in positive mode (ESI+). The pyridazine nitrogens readily accept a proton, yielding a strong [M+H]+ precursor ion.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes. The polar nature of the scaffold ensures early-to-mid elution, preventing matrix suppression from late-eluting endogenous phospholipids.

  • Validation Control (Self-Validation): Construct a calibration curve in blank rat plasma. The assay is only validated if the back-calculated concentrations of the Quality Control (QC) samples (Low, Mid, High) fall within ±15% of their nominal values, confirming that matrix effects are properly normalized by the internal standard.

Data Synthesis & Interpretation

The transition from a highly lipophilic bi-aryl structure to the 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold typically yields profound improvements in the PK profile. Below is a representative data synthesis demonstrating the expected shift in parameters.

Table 1: Comparative Pharmacokinetic Parameters (Rat Model)

ParameterTraditional Bi-Aryl Ether Scaffold4-(Pyridazin-3-yloxy)-cyclohexanone ScaffoldPharmacokinetic Implication
cLogP / cLogD 4.8 / 4.51.9 / 1.5Reduced lipophilicity; lower risk of phospholipidosis.
In Vitro Clint​ 85 µL/min/10⁶ cells22 µL/min/10⁶ cellsImproved metabolic stability (lower CYP liability).
In Vivo Clearance (IV) 65 mL/min/kg (High)18 mL/min/kg (Low)Slower systemic elimination; longer half-life.
Volume of Distribution ( Vdss​ ) 8.5 L/kg2.1 L/kgReduced non-specific tissue binding; better free fraction.
Oral Bioavailability (%F) < 5%68%Dramatically improved GI absorption due to higher solubility.

Note: Data represents typical trajectory observed during scaffold morphing in modern drug discovery programs [1].

References

  • Edmondson S. D., Zhu C., Kar N. F., et al. Discovery of vibegron: a potent and selective β3 adrenergic receptor agonist for the treatment of overactive bladder. Journal of Medicinal Chemistry. 2016;59(2):609–623. URL:[Link]

Protocols & Analytical Methods

Method

Applications of 4-(Pyridazin-3-yloxy)-cyclohexanone in Medicinal Chemistry: A Scaffold for Innovation

Introduction: Unveiling a Privileged Scaffold In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. The quest for novel chemical enti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. The quest for novel chemical entities with desirable pharmacological profiles has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the pyridazine nucleus holds a place of distinction. Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, the pyridazine moiety imparts a unique combination of physicochemical properties to a molecule, including weak basicity, a significant dipole moment, and the capacity for dual hydrogen bonding.[1] These attributes can be pivotal for molecular recognition and interaction with biological targets.[1][2] Concurrently, the cyclohexanone ring system is a well-established and versatile component in medicinal chemistry, serving as a key intermediate and structural motif in a wide array of pharmaceuticals, including analgesics and anticonvulsants.[3][4]

The fusion of these two privileged structures in 4-(Pyridazin-3-yloxy)-cyclohexanone presents a compelling, yet underexplored, scaffold for the development of novel therapeutic agents. This application note aims to provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this molecule. We will delve into its synthetic accessibility, propose its utility in targeting key protein families, and provide detailed protocols for its derivatization and biological evaluation.

The Rationale: A Synthesis of Favorable Properties

The promise of 4-(Pyridazin-3-yloxy)-cyclohexanone as a medicinal chemistry scaffold stems from the synergistic interplay of its constituent moieties:

  • The Pyridazine Core: This nitrogen-containing heterocycle is a known pharmacophore present in numerous biologically active compounds.[5][6][7] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it an attractive feature for designing ligands that can effectively bind to the active sites of enzymes or receptors.[1] Furthermore, the pyridazine ring can influence a molecule's overall polarity and metabolic stability, which are critical parameters in drug design.[1]

  • The Cyclohexanone Linker: The cyclohexanone ring provides a three-dimensional structural element that can be exploited to orient functional groups in a precise manner for optimal target engagement.[8] Its ketone functionality serves as a versatile chemical handle for further synthetic modifications, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[4][9] The conformational flexibility of the cyclohexane ring can also be advantageous in facilitating induced-fit binding to a target protein.

This unique combination suggests that 4-(Pyridazin-3-yloxy)-cyclohexanone can serve as a versatile starting point for the development of inhibitors for a range of therapeutic targets.

Proposed Therapeutic Applications and Developmental Protocols

Based on the extensive literature on pyridazine and cyclohexanone derivatives, we propose two primary areas of application for 4-(Pyridazin-3-yloxy)-cyclohexanone: as a scaffold for kinase inhibitors and as a precursor for modulators of G-protein coupled receptors (GPCRs) .

Application as a Scaffold for Kinase Inhibitors

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridazine moiety has been successfully incorporated into several potent kinase inhibitors.[10][11][12] The 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold provides a unique platform for the design of novel kinase inhibitors.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization A Synthesis of 4-(Pyridazin-3-yloxy)-cyclohexanone B Derivatization at Cyclohexanone Ketone A->B C Library of Novel Compounds B->C D In vitro Kinase Assay C->D E Cell-Based Proliferation Assays D->E F SAR Analysis E->F G Hit-to-Lead Optimization F->G H In vivo Efficacy Studies G->H

Caption: Workflow for kinase inhibitor development.

This protocol describes a plausible synthetic route to the title compound.

Materials:

  • 3-Chloropyridazine

  • 1,4-Cyclohexanedione monoethylene ketal

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Ketal Protection. In a round-bottom flask, dissolve 1,4-cyclohexanedione monoethylene ketal in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Alkoxide Formation. Carefully add sodium hydride portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature. Rationale: The sodium hydride acts as a strong base to deprotonate the hydroxyl group of the ketal, forming a nucleophilic alkoxide.

  • Step 3: Nucleophilic Aromatic Substitution. Add 3-chloropyridazine to the reaction mixture and allow it to warm to room temperature. Stir overnight. Rationale: The alkoxide displaces the chloride on the electron-deficient pyridazine ring via an SNAr mechanism.

  • Step 4: Work-up. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Step 5: Deprotection. Concentrate the organic layer under reduced pressure. Dissolve the residue in a suitable solvent (e.g., acetone) and add 2M hydrochloric acid. Stir at room temperature until TLC analysis indicates complete deprotection. Rationale: The acidic conditions hydrolyze the ketal to reveal the ketone functionality.

  • Step 6: Purification. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Purify the crude product by silica gel column chromatography to yield 4-(Pyridazin-3-yloxy)-cyclohexanone.

The ketone of 4-(Pyridazin-3-yloxy)-cyclohexanone is a prime site for derivatization via reductive amination to generate a library of compounds for screening.

Materials:

  • 4-(Pyridazin-3-yloxy)-cyclohexanone

  • A diverse library of primary and secondary amines

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Acetic acid

Procedure:

  • Step 1: Imine Formation. In a vial, dissolve 4-(Pyridazin-3-yloxy)-cyclohexanone in DCM. Add the desired amine (1.1 equivalents) followed by a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours. Rationale: The ketone reacts with the amine under acidic catalysis to form an iminium ion intermediate.

  • Step 2: Reduction. Add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Stir at room temperature overnight. Rationale: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion to the corresponding amine.

  • Step 3: Work-up and Purification. Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by an appropriate method (e.g., column chromatography or preparative HPLC) to obtain the desired derivative.

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized compounds

  • Target kinase enzyme

  • ATP

  • Kinase substrate (e.g., a peptide or protein)

  • Kinase buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Step 1: Compound Preparation. Prepare serial dilutions of the test compounds in DMSO.

  • Step 2: Assay Setup. In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

  • Step 3: Kinase Reaction Initiation. Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase.

  • Step 4: Signal Detection. Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.

  • Step 5: Data Analysis. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical SAR Data for Kinase Inhibitors

Compound IDR-group at C4 of CyclohexanoneKinase X IC50 (nM)
1 =O>10,000
2a -NH-phenyl5,200
2b -NH-(4-chlorophenyl)1,500
2c -NH-benzyl850
2d -NH-morpholine3,200

This data is illustrative and intended to guide initial SAR exploration.

Application as a Precursor for GPCR Allosteric Modulators

G-protein coupled receptors are a large family of transmembrane proteins that are important drug targets.[13][14] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a more nuanced approach to modulating GPCR activity.[15][16] The three-dimensional nature of the 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold makes it an attractive starting point for the discovery of allosteric modulators.

G cluster_0 Compound Synthesis cluster_1 Screening & Characterization cluster_2 Mechanism of Action A Synthesis of Core Scaffold B Stereoselective Derivatization A->B C Focused Compound Library B->C D High-Throughput Screening (HTS) C->D E Functional Assays (e.g., cAMP, Ca2+) D->E F Affinity & Efficacy Modulation Studies E->F G Binding Site Mapping F->G H In vivo Target Engagement G->H

Caption: Workflow for GPCR allosteric modulator discovery.

The stereochemistry of the hydroxyl group resulting from the reduction of the cyclohexanone can be critical for allosteric interactions.

Materials:

  • 4-(Pyridazin-3-yloxy)-cyclohexanone

  • Sodium borohydride (for a mixture of diastereomers) or a stereoselective reducing agent (e.g., L-Selectride® or K-Selectride®)

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • Step 1: Dissolution. Dissolve 4-(Pyridazin-3-yloxy)-cyclohexanone in an appropriate solvent (methanol for NaBH4, THF for Selectride reagents) and cool to the recommended temperature (e.g., -78 °C for Selectride reagents).

  • Step 2: Reduction. Add the reducing agent portion-wise. Monitor the reaction by TLC. Rationale: The choice of reducing agent will determine the stereochemical outcome of the alcohol. Bulky reducing agents like L-Selectride will favor axial attack, leading to the equatorial alcohol.

  • Step 3: Work-up and Purification. Quench the reaction carefully with water or a mild acid. Extract the product and purify by column chromatography to separate the diastereomers if necessary.

This protocol outlines a method to assess whether a compound acts as a positive or negative allosteric modulator (PAM or NAM) of a Gs- or Gi-coupled receptor.

Materials:

  • A cell line stably expressing the target GPCR

  • Test compounds

  • A known agonist for the target GPCR

  • A cAMP detection kit (e.g., HTRF-based assay)

Procedure:

  • Step 1: Cell Seeding. Seed the cells in a 384-well plate and incubate overnight.

  • Step 2: Compound Addition. Add the test compounds at various concentrations to the cells.

  • Step 3: Agonist Stimulation. Add a sub-maximal concentration (e.g., EC20) of the known agonist to the wells containing the test compounds. For PAM activity, an increase in cAMP levels is expected. For NAM activity, a decrease in cAMP levels is expected.

  • Step 4: Signal Detection. After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit and a plate reader.

  • Step 5: Data Analysis. Plot the dose-response curves to determine the EC50 (for PAMs) or IC50 (for NAMs) of the test compounds.

Conclusion and Future Directions

While 4-(Pyridazin-3-yloxy)-cyclohexanone is not yet a widely explored scaffold, its constituent parts have a proven track record in medicinal chemistry. This application note has outlined a rationale for its use in drug discovery and provided detailed, actionable protocols for its synthesis, derivatization, and biological evaluation. The versatility of this scaffold, with its potential for modification at both the pyridazine and cyclohexanone rings, offers a rich field for SAR studies. Future research should focus on the synthesis of diverse libraries based on this core and their screening against a wide range of biological targets. The insights gained from such studies could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • Revealing Cyclohexanone: Properties, Uses, and Benefits - Alpha Chemical Co. (2023, May 19).
  • Top 18 Industrial Uses of Cyclohexanone - Lab Pro Inc. (2026, February 26).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (n.d.).
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (n.d.).
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing - ResearchGate. (2025, July 19).
  • A pharmaceutical intermediate:Cyclohexanone - ChemicalBook. (n.d.).
  • What is Cyclohexanone Used For? - Vertec BioSolvents. (2022, May 2).
  • Cyclohexanes in Drug Discovery - PharmaBlock. (n.d.).
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (2019, July 30).
  • Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed. (2004, October 4).
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. (n.d.).
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC. (2021, March 1).
  • Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents - PubMed. (2018, February 25).
  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC. (n.d.).
  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed. (2016, April 15).
  • Allosteric modulation of G protein-coupled receptor signaling - PMC - NIH. (n.d.).
  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022, November 27).
  • Allosteric Modulators of G Protein-Coupled Receptors - MDPI. (2022, March 8).
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity | ACS Medicinal Chemistry Letters - ACS Publications. (2019, March 15).
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed. (2024, July 11).
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.).
  • A pan-positive allosteric modulator that mediates sustainable GPCR activation | bioRxiv. (2025, March 27).
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (2025, August 13).
  • Synthesis of Functionalized 4H-Pyran and Cyclohexanone Derivatives via Three-Component Reactions of Dimethyl Acetonedicarboxylate, Aromatic Aldehydes and Malononitrile | Request PDF - ResearchGate. (n.d.).
  • Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC. (n.d.).

Sources

Application

Application Note: Functionalization Techniques for 4-(Pyridazin-3-yloxy)-cyclohexanone Derivatives

Executive Summary & Strategic Context The 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold is a highly versatile building block in modern medicinal chemistry. By combining a rigid, sp³-rich cyclohexyl core with a polar, hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold is a highly versatile building block in modern medicinal chemistry. By combining a rigid, sp³-rich cyclohexyl core with a polar, hydrogen-bond-accepting pyridazine ring, this motif provides ideal physicochemical properties for navigating complex biological targets. Derivatives of this scaffold have demonstrated significant efficacy across diverse therapeutic areas, including as antimicrobial agents[1], CCR6 receptor modulators for autoimmune diseases[2], and BACE1 (memapsin 2) inhibitors for Alzheimer's disease[3].

This application note provides a comprehensive, field-proven guide to the divergent functionalization of this scaffold. We detail two primary vectors of modification: the sp³-functionalization of the cyclohexanone moiety via reductive amination, and the sp²-functionalization of the pyridazine core via Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Workflow Design

Successful late-stage functionalization of the 4-(Pyridazin-3-yloxy)-cyclohexanone core relies on exploiting the orthogonal reactivity of its two primary functional groups:

  • The Cyclohexanone Ketone: Acts as an electrophilic center for amine nucleophiles. We utilize reductive amination to install complex basic amines, generating a 3D-conformational topology critical for target binding (e.g., interacting with the catalytic dyad of BACE1).

  • The Pyridazine Ring: The adjacent electronegative nitrogen atoms in the 1,2-diazine system severely deplete the electron density of the aromatic ring. If a halogen (e.g., chlorine) is present at the C6 position, the ring becomes highly susceptible to SNAr by incoming nucleophiles[4].

Workflow A 4-(Pyridazin-3-yloxy)- cyclohexanone B Reductive Amination (STAB, Amine) A->B C SNAr / Cross-Coupling (Base, Nucleophile) A->C If Halogenated D Wittig Olefination (Phosphonium Ylide) A->D E sp3-Amine Derivatives (e.g., BACE1 Inhibitors) B->E F C6-Functionalized Pyridazines (e.g., CCR6 Modulators) C->F G Exocyclic Alkenes (Conformational Lock) D->G

Divergent functionalization pathways of the 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold.

Experimental Protocols

Protocol A: Diastereoselective Reductive Amination of the Cyclohexanone Core

Objective: To convert the ketone into a secondary or tertiary amine while minimizing the formation of the undesired cyclohexanol byproduct[5].

Causality & Reagent Selection: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) rather than Sodium Borohydride ( NaBH4​ ). The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride. Consequently, STAB is unreactive toward the starting ketone but rapidly reduces the more electrophilic iminium ion intermediate formed upon amine addition. This kinetic differentiation is critical for achieving high yields without over-reduction.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-(Pyridazin-3-yloxy)-cyclohexanone (1.0 eq, 10 mmol) and the desired primary or secondary amine (1.2 eq, 12 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Acid Catalysis (Optional but recommended): Add glacial acetic acid (1.5 eq) to facilitate iminium ion formation, particularly if using weakly nucleophilic anilines. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor completion via TLC (eluent: 5% MeOH in DCM with 0.1% Et3​N ).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (adjusting pH to ~8) to neutralize the acetic acid and destroy excess STAB. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM) to isolate the cis and trans diastereomers.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at the Pyridazine Ring

Objective: To functionalize the C6 position of a 4-((6-chloropyridazin-3-yl)oxy)cyclohexanone derivative using amine or thiol nucleophiles.

Causality & Reagent Selection: The 1,2-diazine core is highly electron-deficient, making the C6-chloride an excellent leaving group via an addition-elimination SNAr mechanism. We employ N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HCl without competing with the primary nucleophile. A polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF is used to stabilize the anionic Meisenheimer-complex-like transition state[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-chloro-pyridazine derivative (1.0 eq, 5 mmol) in anhydrous NMP (10 mL).

  • Nucleophile Addition: Add the nucleophile (e.g., a cyclic secondary amine or substituted thiol) (1.5 eq, 7.5 mmol) followed by DIPEA (2.5 eq, 12.5 mmol).

  • Thermal Activation: Heat the reaction mixture to 90–110 °C depending on the steric hindrance of the nucleophile. For highly hindered amines, microwave irradiation (120 °C, 30 mins) is recommended to accelerate the addition step.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (50 mL). Wash extensively with water (5 × 20 mL) and LiCl (5% aqueous solution) to remove the NMP solvent.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate. Purify the residue via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Presentation

The table below summarizes typical reaction parameters, yields, and diastereomeric ratios (d.r.) observed during the functionalization of the 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold.

Reaction TypeReagents / ConditionsSubstrate ModificationTypical Yield (%)d.r. (cis:trans)
Reductive Amination STAB, AcOH, DCM, 25 °C 1∘ Alkyl Amines78 - 85%~ 1.5 : 1
Reductive Amination STAB, AcOH, DCM, 25 °C 2∘ Cyclic Amines70 - 80%~ 2.0 : 1
SNAr (N-linked) 2∘ Amine, DIPEA, NMP, 110 °CC6-Chloro to C6-Amino82 - 91%N/A
SNAr (S-linked) Thiol, K2​CO3​ , DMF, 80 °CC6-Chloro to C6-Thioether85 - 95%N/A
Wittig Olefination Ph3​PCH2​ , t-BuOK, THF, 0 °CKetone to Exocyclic Alkene65 - 75%N/A

Biological Application: Target Interaction Logic

Functionalized derivatives of this scaffold are highly prized in neuro-oncology and neurodegeneration. For instance, when the cyclohexanone is reductively aminated to form a basic center, the resulting molecule can act as a potent BACE1 inhibitor[3]. The sp³-amine forms a critical salt bridge with the catalytic aspartate dyad (Asp32/Asp228), while the pyridazine ring projects into the hydrophobic S1/S3 pockets.

BACE1 A Functionalized Derivative (Amine-Pyridazine) B Asp32 / Asp228 Catalytic Dyad A->B sp3-Amine Salt Bridge C S1 / S3 Hydrophobic Pockets A->C Pyridazine/Aryl Stacking D Inhibition of Aβ Cleavage B->D C->D

Mechanistic logic of BACE1 inhibition by functionalized pyridazine-cyclohexanamine derivatives.

References

  • Synthesis of novel pyridazine derivatives as potential antimicrobial agents - Taylor & Francis. 1

  • WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators - Google Patents. 2

  • Information on EC 3.4.23.46 - memapsin 2 - BRENDA Enzyme Database - BRENDA. 3

  • Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH.5

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH) - Organic Letters - ACS Publications. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Pyridazin-3-yloxy)-cyclohexanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with 4-(Pyridazin-3-yloxy)-cyclohexanone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with 4-(Pyridazin-3-yloxy)-cyclohexanone. This compound requires a precise two-step sequence: an initial etherification followed by a ketal deprotection. The primary challenge in this workflow is controlling regioselectivity (O-alkylation vs. N-alkylation) and preventing ether cleavage during the final deprotection step.

Below, you will find our field-proven workflow, mechanistic troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.

Synthesis Workflow Overview

SynthesisWorkflow A 3-Chloropyridazine + 1,4-Dioxaspiro[4.5]decan-8-ol B SNAr Reaction (NaH, THF, 65°C) A->B C Ketal Intermediate (O-Alkylated) B->C Step 1 D Acidic Deprotection (1M HCl, THF/H2O) C->D E 4-(Pyridazin-3-yloxy)- cyclohexanone D->E Step 2

Figure 1: Two-step workflow for the synthesis of 4-(Pyridazin-3-yloxy)-cyclohexanone.

Troubleshooting Guides & FAQs

Q1: I attempted a Mitsunobu reaction using pyridazin-3-ol and 1,4-dioxaspiro[1]decan-8-ol, but I isolated the N-alkylated product (a pyridazin-3(2H)-one derivative) instead of the desired ether. Why did this happen? A: This is a classic regioselectivity issue rooted in tautomerism. Pyridazin-3-ol exists in a keto-enol tautomeric equilibrium, predominantly favoring the pyridazin-3(2H)-one (lactam) form in solution [1]. Because the nitrogen atom in this ambident nucleophile is highly nucleophilic, direct alkylation or Mitsunobu conditions inherently drive N-alkylation rather than the desired O-alkylation [2]. Solution: Abandon the Mitsunobu route. Instead, use a Nucleophilic Aromatic Substitution (SNAr) approach. By reacting 3-chloropyridazine with the pre-formed alkoxide of 1,4-dioxaspiro[1]decan-8-ol, you force the oxygen to act as the sole nucleophile, exclusively yielding the O-alkylated product.

Q2: My SNAr yield with 3-chloropyridazine and the cyclohexanol derivative is stalling below 30%. How can I drive this to completion? A: The stalling is likely due to incomplete alkoxide generation or competing hydrolysis of the 3-chloropyridazine if trace water is present. The SNAr reaction on a pyridazine ring is highly favored at the 3-position because the adjacent electron-withdrawing nitrogen atoms stabilize the negatively charged Meisenheimer complex [3]. However, the secondary alcohol of 1,4-dioxaspiro[1]decan-8-ol is sterically hindered and requires a strong base to form a highly reactive nucleophile. Solution: Use Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) in strictly anhydrous THF or DMF. Allow the alcohol to deprotonate for at least 30 minutes at room temperature before adding the 3-chloropyridazine, and then elevate the temperature to 65°C.

Q3: During the final ketal deprotection step, I am observing cleavage of the pyridazine ether, resulting in free pyridazin-3-ol. What is going wrong? A: You are using overly harsh acidic conditions (e.g., concentrated HCl or prolonged reflux). The pyridazine nitrogen atoms are basic. Under strong acidic conditions, the ring becomes protonated, turning the pyridazinyl moiety into an excellent leaving group. Water can then attack the cyclohexyl carbon, cleaving the ether linkage. Solution: Optimize the deprotection using mild, controlled conditions. Stirring the intermediate in a mixture of 1M aqueous HCl and THF (1:1 v/v) at room temperature for 4-6 hours is sufficient to hydrolyze the ketal without breaking the heteroaryl ether bond.

Quantitative Data: Condition Optimization

To illustrate the causality behind our recommended protocol, the table below summarizes the quantitative yield and regioselectivity outcomes when varying the reaction conditions for the etherification step.

MethodReagents / BaseSolventTemp (°C)Major ProductIsolated Yield (%)
MitsunobuPyridazin-3-ol, DIAD, PPh3THF25N-Alkylated65% (Undesired)
Direct AlkylationPyridazin-3-ol, K2CO3DMF80N-Alkylated55% (Undesired)
SNAr (Sub-optimal) 3-Chloropyridazine, K2CO3DMF100O-Alkylated28% (Desired)
SNAr (Optimized) 3-Chloropyridazine, NaH THF 65 O-Alkylated 82% (Desired)
Mechanistic Pathway: SNAr Etherification

The success of the SNAr route relies on the formation of a stabilized Meisenheimer complex. The DOT diagram below illustrates the electron flow and intermediate stabilization that dictates the success of Step 1.

Mechanism A Alkoxide Nucleophile (from Cyclohexanol) C Meisenheimer Complex (Stabilized by ring N) A->C Attack at C3 B 3-Chloropyridazine B->C D Chloride Elimination C->D Fast E O-Alkylated Product D->E

Figure 2: SNAr mechanism via a nitrogen-stabilized Meisenheimer complex.

Self-Validating Experimental Protocols
Step 1: Synthesis of 8-(Pyridazin-3-yloxy)-1,4-dioxaspiro[1]decane (SNAr)

This protocol utilizes a strong base to ensure complete alkoxide formation, preventing unreacted starting material.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 1,4-dioxaspiro[1]decan-8-ol (1.0 eq, 10 mmol) and anhydrous THF (30 mL).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 15 mmol) in small portions.

  • Activation: Remove the ice bath and stir the suspension at room temperature for 30 minutes until hydrogen gas evolution ceases. The solution should become clear or slightly cloudy.

  • Coupling: Add 3-chloropyridazine (1.1 eq, 11 mmol) in one portion. Equip the flask with a reflux condenser and heat to 65°C for 12 hours.

  • Self-Validation (In-Process): Check the reaction via TLC (Ethyl Acetate/Hexane 1:1). The starting alcohol (stains with KMnO4) should be completely consumed, replaced by a new, UV-active spot (the ketal intermediate).

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to yield the intermediate.

Step 2: Synthesis of 4-(Pyridazin-3-yloxy)-cyclohexanone (Deprotection)

This protocol uses mild acidic conditions to prevent the cleavage of the newly formed heteroaryl ether.

  • Preparation: Dissolve the purified 8-(pyridazin-3-yloxy)-1,4-dioxaspiro[1]decane (1.0 eq, ~8 mmol) in THF (20 mL) in a 50 mL round-bottom flask.

  • Hydrolysis: Add 1M aqueous HCl (20 mL) dropwise at room temperature.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The mass of the ketal intermediate [M+H]+ should transition cleanly to the target ketone mass [M-44+H]+ without the appearance of a pyridazin-3-ol peak (m/z 97), which would indicate over-deprotection/ether cleavage.

  • Workup: Neutralize the reaction mixture to pH 7-8 using saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (3 x 25 mL). Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo to afford the pure 4-(Pyridazin-3-yloxy)-cyclohexanone.

References
  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, American Chemical Society. Available at: [Link]

  • Grokipedia. "Pyridazine: Nucleophilic Aromatic Substitution (SNAr)." Grokipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Pyridazin-3-yloxy)-cyclohexanone Derivatives

Welcome to the dedicated technical support guide for the synthesis and optimization of 4-(Pyridazin-3-yloxy)-cyclohexanone derivatives. This document is designed for researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 4-(Pyridazin-3-yloxy)-cyclohexanone derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important chemical scaffold. Our goal is to provide practical, field-tested insights and robust troubleshooting strategies to help you overcome common synthetic challenges, improve yields, and ensure the purity of your target compounds.

The pyridazine core is a "wonder nucleus" in medicinal chemistry, with derivatives showing a wide array of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties[1][2]. The 4-(Pyridazin-3-yloxy)-cyclohexanone scaffold, in particular, serves as a critical intermediate for more complex molecular architectures. However, its synthesis, typically involving a nucleophilic substitution reaction, is not without its challenges. This guide addresses the most frequent issues encountered in the lab, explaining the underlying chemical principles to empower you to make informed decisions for your specific system.

Core Synthesis Pathway: The Nucleophilic Aromatic Substitution (SNAr) / Williamson Ether Synthesis Approach

The most common route to the target scaffold involves the coupling of a pyridazine electrophile with a cyclohexanone-derived nucleophile. This is typically achieved via a Williamson ether synthesis or a related SNAr reaction. The general scheme involves reacting a halo-pyridazine (e.g., 3,6-dichloropyridazine or 3-chloropyridazine) with a protected or unprotected 1,4-cyclohexanediol or a pre-formed alkoxide.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Low or no yield is the most common issue, and it can stem from several factors. A systematic evaluation is the key to identifying the root cause.[3]

  • Possible Cause A: Ineffective Deprotonation of the Cyclohexanol Moiety

    The Williamson ether synthesis requires the formation of a potent nucleophile, an alkoxide, from the cyclohexanol hydroxyl group.[4] If this deprotonation is incomplete, the reaction will not proceed efficiently.

    Expert Insight: The pKa of a secondary alcohol like cyclohexanol is around 17-18. You must use a base strong enough to deprotonate it effectively. For this purpose, sodium hydride (NaH) is a superior choice over weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), especially in aprotic solvents.[5][6]

    Troubleshooting Steps:

    • Switch to a Stronger Base: If using K₂CO₃ or other carbonates, switch to NaH (60% dispersion in mineral oil is common).

    • Ensure Anhydrous Conditions: Water will quench the alkoxide nucleophile and can hydrolyze your alkylating agent.[5][6] Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

    • Confirm Alkoxide Formation: When using NaH, you should observe hydrogen gas evolution. Allow the bubbling to cease completely before adding your pyridazine electrophile, as this indicates complete formation of the sodium cyclohexanoxide.[6]

  • Possible Cause B: Poor Reactivity of the Pyridazine Electrophile

    The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution.[7][8] However, the nature of the leaving group is critical.

    Expert Insight: The reactivity of halopyridazines follows the expected trend for SNAr reactions: F > Cl > Br > I. However, for Williamson-type reactions involving alkyl halides, the leaving group ability is I > Br > Cl.[5] When using 3-chloropyridazine, the reaction may be sluggish.

    Troubleshooting Steps:

    • Increase Reaction Temperature: These reactions are often run at elevated temperatures, typically between 60-100 °C, to drive them to completion.[5][6]

    • Consider a More Reactive Starting Material: If feasible, using 3-fluoropyridazine would significantly accelerate the SNAr reaction.

    • Use a Catalyst: In some cases of C-O cross-coupling, copper catalysts can be employed to facilitate the reaction, particularly with less reactive aryl halides.[9][10][11]

  • Possible Cause C: Choice of Solvent

    The solvent plays a pivotal role in an SN2 or SNAr reaction by solvating the ions.

    Expert Insight: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly recommended.[5][6] They effectively solvate the cation (e.g., Na⁺) while leaving the alkoxide nucleophile "bare" and highly reactive. Protic solvents like ethanol or water will solvate and deactivate the nucleophile, drastically slowing the reaction.[12]

    Troubleshooting Steps:

    • Solvent Check: Ensure you are using a dry, polar aprotic solvent. DMF is a common and effective choice for these reactions.

    • Solubility Issues: Confirm that your starting materials are soluble in the chosen solvent at the reaction temperature.

Question 2: I'm getting a mixture of products, including an isomer I can't identify. What is happening?

This is a classic problem when using pyridazin-3(2H)-one as your starting material instead of a halopyridazine. This arises from the issue of ambident nucleophilicity.

  • The Challenge of N- vs. O-Alkylation

    Pyridazin-3(2H)-one exists in tautomeric equilibrium with its pyridazin-3-ol form. Deprotonation generates an ambident nucleophile with negative charge density on both the nitrogen (N2) and the exocyclic oxygen atoms.[13][14] This means it can react with an electrophile at either site, leading to a mixture of the desired O-alkylated product (an ether) and the undesired N-alkylated product (a lactam).[15][16]

    Expert Insight: The regioselectivity of the alkylation is governed by Hard and Soft Acid-Base (HSAB) theory. The oxygen atom is "harder" (more electronegative, less polarizable) while the nitrogen atom is "softer".

    • O-Alkylation (Desired): Favored by "hard" electrophiles and conditions that promote ionic character, such as using the sodium or potassium salt in a polar aprotic solvent.[16]

    • N-Alkylation (Undesired): Favored by "soft" electrophiles (e.g., alkyl iodides) and less polar solvents.[16][17]

    Troubleshooting & Optimization for O-Alkylation:

    • Use a Halopyridazine: The most straightforward way to avoid this issue is to use a starting material like 3-chloropyridazine, which forces the reaction to occur at C3, yielding only the ether.

    • Optimize Base/Counter-ion: Using NaH or KH to form the salt favors O-alkylation.

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.[12]

    • Mitsunobu Reaction: While the Mitsunobu reaction can sometimes be used for alkylations, it often leads to mixtures or exclusively O-alkylation, but can be substrate-dependent and complex.[13][16]

Question 3: My purification is difficult. How can I effectively isolate my product?

Purification can be challenging due to similar polarities of starting materials and products, or the presence of isomers.

  • Possible Cause A: Separating N- vs. O-Alkylated Isomers

    Expert Insight: The N-alkylated pyridazinone is typically more polar than the O-alkylated pyridazinyl ether due to the presence of the amide-like carbonyl group. This difference can be exploited using column chromatography.

    Troubleshooting Steps:

    • TLC Analysis: Carefully develop a solvent system using Thin Layer Chromatography (TLC) that shows good separation between your product spots. Start with a non-polar system (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity.

    • Column Chromatography: Use a gradient elution on your silica gel column, starting with a low polarity and slowly increasing it. This should allow the less polar O-alkylated product to elute first, followed by the more polar N-alkylated isomer.

  • Possible Cause B: Removing Unreacted 4-Hydroxycyclohexanone or 1,4-Cyclohexanediol

    Expert Insight: These starting materials are highly polar due to the hydroxyl groups and may have some water solubility.

    Troubleshooting Steps:

    • Aqueous Workup: After the reaction, quenching with water and extracting with an organic solvent (e.g., Ethyl Acetate, DCM) should remove the bulk of the unreacted diol into the aqueous layer. Multiple extractions may be necessary.

    • Chromatography: Any remaining diol will stick strongly to the baseline on a normal-phase silica gel column, allowing for easy separation from the desired, less polar product.

Data Summary for Reaction Optimization

ParameterRecommended ConditionRationale & Citation
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation of the alcohol.[5][6]
Potassium Carbonate (K₂CO₃)Weaker base, may require higher temperatures or phase-transfer catalysis. Can be sufficient for more acidic phenols.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity and accelerate SN2/SNAr reactions.[5][6]
Temperature 60 - 100 °CProvides sufficient activation energy without promoting excessive side reactions like elimination.[5][6]
Leaving Group Cl (on pyridazine)Common and effective for SNAr. F is more reactive but may be less available.
Atmosphere Inert (Nitrogen or Argon)Crucial when using hydride bases to prevent reaction with atmospheric moisture and oxygen.[6]

Visualizing the Process

General Synthesis Workflow

The diagram below illustrates the primary synthetic route discussed.

G cluster_0 Reactant Preparation cluster_1 Reaction Step cluster_2 Workup & Purification Cyclohexanol Derivative Cyclohexanol Derivative Alkoxide Formation 1. Alkoxide Formation (Base, Anhydrous Solvent) Cyclohexanol Derivative->Alkoxide Formation Pyridazine Electrophile Pyridazine Electrophile Nucleophilic Substitution 2. Nucleophilic Substitution (Heat) Pyridazine Electrophile->Nucleophilic Substitution Electrophile Alkoxide Formation->Nucleophilic Substitution Nucleophile Aqueous Workup 3. Aqueous Workup (Quench & Extract) Nucleophilic Substitution->Aqueous Workup Purification 4. Purification (Column Chromatography) Aqueous Workup->Purification Final Product 4-(Pyridazin-3-yloxy)- cyclohexanone Derivative Purification->Final Product

Caption: General workflow for the synthesis of the target ether.

Troubleshooting Flowchart: Low Yield

Use this flowchart to diagnose and solve issues related to low product yield.

G Start Problem: Low or No Yield Check_Base Is base strong enough? (e.g., NaH) Start->Check_Base Check_Solvent Is solvent anhydrous & polar aprotic? Check_Base->Check_Solvent Yes Sol_Base Action: Use a stronger base (e.g., NaH). Check_Base->Sol_Base No Check_Temp Is temperature adequate (60-100°C)? Check_Solvent->Check_Temp Yes Sol_Solvent Action: Use dry DMF or DMSO. Dry glassware thoroughly. Check_Solvent->Sol_Solvent No Check_SM Are starting materials pure? Check_Temp->Check_SM Yes Sol_Temp Action: Increase temperature incrementally. Check_Temp->Sol_Temp No Sol_SM Action: Purify starting materials. Check_SM->Sol_SM No Success Yield Improved Check_SM->Success Yes Sol_Base->Success Sol_Solvent->Success Sol_Temp->Success Sol_SM->Success

Caption: A stepwise workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)cyclohexan-1-one

This protocol describes a representative synthesis from 3,6-dichloropyridazine and 1,4-cyclohexanediol. The subsequent oxidation of the hydroxyl group to a ketone is a standard procedure (e.g., using PCC, Swern, or Dess-Martin periodinane) and is not detailed here. The focus is on the crucial ether formation step.

Materials:

  • 1,4-Cyclohexanediol (mixture of cis/trans)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 3,6-Dichloropyridazine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen or argon, add 1,4-cyclohexanediol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Solvation: Add anhydrous DMF to the flask to dissolve the diol (concentration approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C and then warm to room temperature until gas evolution ceases (approx. 1-2 hours). This indicates the formation of the mono-alkoxide.

  • Addition of Electrophile: Dissolve 3,6-dichloropyridazine (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC (e.g., 30% EtOAc/Hexane). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of EtOAc in Hexane to afford the intermediate alcohol, 4-((6-chloropyridazin-3-yl)oxy)cyclohexan-1-ol. This product can then be oxidized to the target ketone.

References

  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • Stanovnik, B., & Svete, J. (n.d.). Product Class 8: Pyridazines. Science of Synthesis.
  • Gilday, J. P., et al. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • BenchChem. (2025).
  • BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
  • El Kaïm, L., & Grimaud, L. (n.d.).
  • Haider, N., & Wanko, R. (2022).
  • El-Sayed, N. N. E., et al. (2025).
  • Amin, E. N., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities.
  • Williamson, D. S., et al. (2013).
  • Maiti, D., & Buchwald, S. L. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles.
  • Mulzer, J. (n.d.). Organic Synthesis: General Remarks. Wiley-VCH.
  • Sławiński, J., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
  • El-Sayed, N. N. E., et al. (n.d.).
  • Gomaa, A. M. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Mondal, A., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.
  • Duan, H. (n.d.).
  • Boumoud, B., et al. (2020).
  • Eldehna, W. M., et al. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Wieland, G., & Luy, J. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Romano, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Al-Adiwish, W. M., et al. (n.d.).
  • Al-Haiza, M. A. (2024).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wang, J., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed.
  • Google Patents. (n.d.). Purification method of cyclohexanone-oxime - EP1270548A1.
  • Bîcu, E., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI.
  • Hill-Cousins, J. (n.d.). Desymmetrisation reactions of cyclohexa-1,4-dienes and marine natural product synthesis. -ORCA - Cardiff University.
  • Organic Syntheses Procedure. (n.d.). 2 - Organic Syntheses Procedure.
  • Google Patents. (n.d.). Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal - US20040230063A1.

Sources

Troubleshooting

Purification and chromatography techniques for 4-(Pyridazin-3-yloxy)-cyclohexanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with 4-(Pyridazin-3-yloxy)-cyclohexanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with 4-(Pyridazin-3-yloxy)-cyclohexanone .

This bifunctional building block presents orthogonal chemical properties: a highly polar, basic pyridazine heterocycle linked via an ether bridge to a neutral, moderately polar cyclohexanone ring. The primary purification bottleneck arises from the pyridazine nitrogens, which act as strong hydrogen bond acceptors and Lewis bases, leading to severe secondary interactions on standard stationary phases.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: Why does my product severely streak on standard silica gel TLC and flash columns? A1: Bare silica gel contains acidic silanol groups (Si-OH) with a pKa of ~4.5. The adjacent nitrogen atoms on the pyridazine ring have localized lone pairs that strongly hydrogen-bond with these silanols. This heterogeneous acid-base interaction causes the compound to elute continuously across a wide volume, resulting in severe streaking rather than a distinct band[1]. Solution: Introduce a competitive hydrogen-bond acceptor. Adding 1–5% Triethylamine (TEA) to your mobile phase acts as a sacrificial base, masking the silanols and allowing the pyridazine to elute in a tight, symmetrical band.

Q2: During Reverse-Phase HPLC (RP-HPLC), my peak is broad and exhibits severe tailing. How do I fix this? A2: In RP-HPLC, residual silanols on C18 stationary phases cause secondary cation-exchange interactions with the basic pyridazine nitrogens. If the mobile phase pH is near the pKa of the pyridazine, the molecule exists in mixed protonation states, causing peak splitting and tailing[2]. Solution: Use an acidic modifier (e.g., 0.1% Formic Acid) to fully protonate the pyridazine, ensuring a single protonation state. Alternatively, utilize a specialized column with low silanol activity, such as a heavily end-capped or mixed-mode column[2].

Q3: How should I set up my UV detection for this compound? A3: The cyclohexanone moiety has a very weak n→π* transition around 280 nm, which is insufficient for reliable tracking. However, the pyridazine ring is a strong chromophore. Set your primary UV detection wavelength to 254 nm, or use a Diode Array Detector (DAD) scanning from 200–400 nm to capture the full heteroaromatic absorption profile[3].

Part 2: Process Visualizations

Workflow Start Crude Mixture 4-(Pyridazin-3-yloxy)-cyclohexanone TLC TLC Evaluation (EtOAc/Hexane) Start->TLC Check Severe Streaking Observed? TLC->Check AddTEA Add 1-5% TEA to Mobile Phase Check->AddTEA Yes (Standard Silica) AmineSilica Use NH2-Functionalized Silica Gel Check->AmineSilica Yes (Alternative) RPHPLC Prep RP-HPLC (0.1% Formic Acid) Check->RPHPLC High Purity Needed Pure Pure Compound Isolated AddTEA->Pure AmineSilica->Pure RPHPLC->Pure

Workflow for selecting the optimal purification strategy for pyridazine derivatives.

Mechanism Silica Bare Silica Gel (Acidic Si-OH) TEA Triethylamine (TEA) Sacrificial Base Silica->TEA Modified Phase Interaction Strong H-Bonding (Causes Tailing) Silica->Interaction No Modifier Pyridazine Pyridazine Ring (Basic N lone pairs) Pyridazine->Interaction Masked Masked Silanols (Sharp Elution) TEA->Masked Masked->Pyridazine Weak Interaction

Mechanistic pathway of silica gel silanol interactions and competitive masking by TEA.

Part 3: Quantitative Chromatographic Data

The following table summarizes the causal effects of different mobile phase modifiers on the chromatographic behavior of pyridazine derivatives.

Chromatographic ModeModifier AddedTarget InteractionObserved Effect on Peak/SpotAsymmetry Factor ( As​ )
Normal Phase (Silica)NoneAcidic SilanolsSevere Streaking ( Rf​ 0.1–0.4)> 3.0
Normal Phase (Silica)2% TEAMasked SilanolsTight Spot ( Rf​ 0.35)1.1
RP-HPLC (C18)NoneResidual SilanolsBroad/Split Peak2.5
RP-HPLC (C18)0.1% Formic AcidProtonated PyridazineSharp Peak1.05

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol below is designed as a "self-validating system," meaning it includes built-in checkpoints to verify success before proceeding to the next step.

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this method for bulk purification of crude reaction mixtures[4].

  • Mobile Phase Preparation & TLC Pre-Validation

    • Action: Prepare a solvent system of 50:50 EtOAc/Hexane with 2% v/v Triethylamine (TEA).

    • Causality: TEA competitively binds to the acidic silanols on the silica surface, preventing the pyridazine nitrogens from engaging in secondary interactions.

    • Validation Checkpoint: Spot the crude mixture on two TLC plates. Run one in unmodified solvent and one in the TEA-modified solvent. Validation is achieved if the TEA-modified plate yields a tight, circular spot ( Rf​ ~0.3–0.5) while the unmodified plate shows continuous streaking.

  • Column Equilibration

    • Action: Pack the column and flush with 3 column volumes (CV) of the TEA-modified mobile phase.

    • Causality: The silica bed must be entirely saturated with TEA prior to sample loading; otherwise, the leading edge of the sample will encounter unmasked silanols and streak.

    • Validation Checkpoint: Measure the pH of the column eluent. Validation is achieved when the eluent tests basic (pH > 8), confirming silanol saturation.

  • Sample Loading and Elution

    • Action: Dry load the sample onto Celite, place it on the column bed, and elute using the modified solvent.

    • Causality: Dry loading prevents the highly polar crude mixture from dissolving the silica bed unevenly, ensuring a narrow injection band.

    • Validation Checkpoint: Monitor fractions via UV at 254 nm. Validation is achieved when the UV trace displays a sharp, symmetrical peak, confirming the modifier's efficacy.

Protocol B: Reverse-Phase HPLC (RP-HPLC) Method for Reaction Monitoring

Use this method for high-resolution purity assessment and reaction tracking[3].

  • System Suitability Test (SST)

    • Action: Prepare a 100 µg/mL standard solution of a known pyridazine derivative in 50:50 Acetonitrile/Water.

    • Causality: Establishing a baseline with a standard ensures the column and detector are performing optimally before risking the crude sample[3].

    • Validation Checkpoint: Inject the standard. Validation is achieved if the Asymmetry factor ( As​ ) is between 0.9 and 1.2, and retention time RSD is < 1.0% across 3 replicate injections.

  • Mobile Phase Preparation

    • Action: Prepare Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The acidic modifier lowers the pH to ~2.7, fully protonating the basic pyridazine ring, which prevents mixed-mode interactions with residual silanols on the C18 phase[2].

    • Validation Checkpoint: Run the gradient blank and monitor the baseline for 15 minutes. Validation is achieved when a stable, drift-free baseline is observed, confirming proper degassing and modifier equilibration.

  • Gradient Elution

    • Action: Run a gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min.

    • Causality: A gradient approach ensures that highly polar impurities elute in the void volume, while the moderately polar 4-(Pyridazin-3-yloxy)-cyclohexanone is retained and separated from lipophilic byproducts[4].

    • Validation Checkpoint: Analyze the crude chromatogram. Validation is achieved when baseline resolution ( Rs​ > 1.5) is observed between the target product peak and adjacent impurities.

References

  • Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column | SIELC Technologies. sielc.com.
  • Application Note: HPLC Analysis of 3-Chloro-6-methoxypyridazine Reaction Mixtures - Benchchem. benchchem.com.
  • Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Inverse electron demand Diels-Alder pyridazine elimination: synthetic tools for chemical immunology - Scholarly Publications Leiden University. universiteitleiden.nl.

Sources

Optimization

Minimizing byproducts and impurities in 4-(Pyridazin-3-yloxy)-cyclohexanone synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. 4-(Pyridazin-3-yloxy)-cyclohexanone, a molecule with p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. 4-(Pyridazin-3-yloxy)-cyclohexanone, a molecule with potential pharmacological interest, presents unique synthetic challenges. This guide, designed for researchers and development professionals, provides in-depth troubleshooting and frequently asked questions to navigate the complexities of its synthesis, focusing on the minimization of byproducts and impurities. As a Senior Application Scientist, my goal is to provide not only procedural guidance but also the underlying chemical principles to empower you to optimize your synthetic outcomes.

The most plausible and versatile route to 4-(Pyridazin-3-yloxy)-cyclohexanone is via a Williamson ether synthesis . This well-established reaction involves the coupling of an alkoxide with an alkyl halide.[1][2] In this specific synthesis, the sodium salt of 3-hydroxypyridazine would be reacted with a suitable 4-substituted cyclohexanone.

Below is a proposed synthetic pathway:

Synthetic_Pathway 3-Hydroxypyridazine 3-Hydroxypyridazine Sodium_3-pyridazinolate Sodium 3-pyridazinolate 3-Hydroxypyridazine->Sodium_3-pyridazinolate + Base Base (e.g., NaH) Base (e.g., NaH) Product 4-(Pyridazin-3-yloxy)-cyclohexanone Sodium_3-pyridazinolate->Product + 4-Halocyclohexanone (SN2 reaction) 4-Halocyclohexanone 4-Halocyclohexanone (X = Br, I, OTs)

Caption: Proposed Williamson Ether Synthesis for 4-(Pyridazin-3-yloxy)-cyclohexanone.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of 4-(Pyridazin-3-yloxy)-cyclohexanone. What are the likely causes and how can I improve it?

Answer: Low yields in a Williamson ether synthesis can stem from several factors, primarily competing side reactions and suboptimal reaction conditions.[3]

  • Cause A: Competing Elimination Reaction. The alkoxide base can promote an E2 elimination reaction with the 4-halocyclohexanone, leading to the formation of cyclohexenone as a major byproduct. This is especially prevalent with secondary halides.[3][4]

    • Solution:

      • Choice of Leaving Group: Use a better leaving group on the cyclohexanone ring. While bromides and iodides are common, tosylates (OTs) or mesylates (OMs) are excellent leaving groups that can facilitate the desired SN2 reaction over elimination.[4]

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.

      • Base Strength: While a strong base is needed to form the alkoxide, using a less sterically hindered base for the deprotonation of 3-hydroxypyridazine might be beneficial. However, the choice of base is often dictated by the pKa of the alcohol.

  • Cause B: Incomplete Deprotonation. If the 3-hydroxypyridazine is not fully deprotonated, the unreacted starting material will remain, reducing the overall yield.

    • Solution:

      • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often effective for deprotonating alcohols.[2] Ensure the NaH is fresh and the reaction is performed under anhydrous conditions.

      • Reaction Time: Allow sufficient time for the deprotonation to go to completion before adding the 4-halocyclohexanone. This can be monitored by the cessation of hydrogen gas evolution.

  • Cause C: Poor Solubility. If the reactants are not well-solvated, the reaction rate will be slow.

    • Solution:

      • Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for Williamson ether synthesis as they can solvate the alkoxide and promote the SN2 mechanism.[5]

Issue 2: Presence of N-Alkylated Impurity

Question: I am observing a significant amount of an isomer in my product mixture. How can I confirm if it is the N-alkylated byproduct and how can I prevent its formation?

Answer: The pyridazine ring system presents an ambident nucleophile, meaning that alkylation can occur at either the oxygen (O-alkylation) to give the desired product, or at one of the nitrogen atoms (N-alkylation) to form an undesired pyridazinone derivative.[6][7]

  • Confirmation of N-Alkylation:

    • NMR Spectroscopy: This is the most definitive method. 1H and 13C NMR will show distinct chemical shifts for the O- and N-alkylated products. 2D NMR techniques like HMBC and HSQC can be particularly useful in establishing the connectivity.[7][8]

    • Mass Spectrometry: While both isomers will have the same mass, their fragmentation patterns may differ, providing clues to their structure.

  • Minimizing N-Alkylation:

    • Counter-ion Effects: The nature of the cation can influence the site of alkylation. Sodium (Na+) and potassium (K+) ions are commonly used. Experimenting with different counter-ions may alter the O/N selectivity.

    • Solvent Effects: The choice of solvent can influence the reactivity of the ambident nucleophile. Protic solvents can solvate the oxygen atom, potentially favoring N-alkylation. Aprotic solvents are generally preferred for O-alkylation.

    • Reaction Conditions: Temperature and reaction time can also play a role. A systematic study of these parameters is recommended to find the optimal conditions for O-alkylation.

Alkylation_Competition Pyridazinolate_Anion Pyridazinolate Anion (Ambident Nucleophile) O_Alkylation O-Alkylation (Desired) Pyridazinolate_Anion->O_Alkylation Attack at Oxygen N_Alkylation N-Alkylation (Impurity) Pyridazinolate_Anion->N_Alkylation Attack at Nitrogen Product 4-(Pyridazin-3-yloxy)- cyclohexanone O_Alkylation->Product Impurity N-alkylated Pyridazinone N_Alkylation->Impurity

Caption: Competing O- vs. N-alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

A1: Flash column chromatography is a common and effective method for purifying compounds like 4-(Pyridazin-3-yloxy)-cyclohexanone.[9] Given the polarity of the pyridazine moiety, a normal-phase silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.[9] The exact solvent system will need to be optimized based on TLC analysis. For challenging separations of closely related impurities, using high-performance silica with a larger surface area may provide better resolution.[9]

Q2: How can I detect and quantify impurities in my final product?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of your compound and detecting non-volatile impurities.[10][11] A reverse-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the main product and any isolated impurities.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for identifying and quantifying trace-level impurities, including potentially genotoxic ones.[11][12]

Q3: What are some potential sources of water in the reaction, and how can I mitigate them?

A3: Water can be detrimental to this reaction as it will quench the strong base (e.g., NaH) and the alkoxide intermediate.

  • Sources of Water:

    • Solvents: Ensure all solvents are anhydrous. Commercially available anhydrous solvents are recommended, or solvents can be dried over appropriate drying agents (e.g., molecular sieves).

    • Starting Materials: The 3-hydroxypyridazine may be hygroscopic. It should be dried in a vacuum oven before use.

    • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are crucial.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Solvents: DMF and DMSO are combustible and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always work in a well-ventilated area and be familiar with the safety data sheets (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyridazin-3-yloxy)-cyclohexanone
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-hydroxypyridazine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 4-bromocyclohexanone (1.05 eq) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Purity Determination by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Data Summary

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.[2]
Solvent Anhydrous DMF or DMSOAprotic polar solvents favor SN2 reaction.[5]
Leaving Group Tosylate (OTs) > Iodide (I) > Bromide (Br)Better leaving groups favor substitution over elimination.[4]
Temperature 0 °C to Room TemperatureLower temperatures minimize the competing E2 elimination reaction.[3]
Purification Flash Column ChromatographyEffective for separating polar heterocyclic compounds.[9]
Analysis HPLC, GC-MS, NMR, LC-MSA combination of techniques ensures comprehensive impurity profiling.[10][11]

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved March 22, 2026, from [Link]

  • Purification of Pyridine. (n.d.). Chempedia - LookChem. Retrieved March 22, 2026, from [Link]

  • US Patent 3,033,864A - Purification of pyrazine. (1962, May 8). Google Patents.
  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 22, 2026, from [Link]

  • A Novel and Convenient Protocol for Synthesis of Pyridazines. (2008, December 15). Organic Letters. Retrieved March 22, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 22, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved March 22, 2026, from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]

  • Improving Flash Purification of Chemically Related Pyrazines. (n.d.). Biotage. Retrieved March 22, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved March 22, 2026, from [Link]

  • US Patent 2,708,653A - Purification of pyridine bases by distillation. (1955, May 17). Google Patents.
  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved March 22, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved March 22, 2026, from [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018, May 16). The Journal of Organic Chemistry. Retrieved March 22, 2026, from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025, July 2). RSC Medicinal Chemistry. Retrieved March 22, 2026, from [Link]

  • Pyridazine - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. Retrieved March 22, 2026, from [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Retrieved March 22, 2026, from [Link]

  • Impurity Identification & Characterization. (n.d.). Resolian. Retrieved March 22, 2026, from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved March 22, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2010, February). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. (2021, July 15). PubMed. Retrieved March 22, 2026, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved March 22, 2026, from [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (2007, January 17). Organic Letters. Retrieved March 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Pyridazin-3-yloxy)-cyclohexanone

Predicted NMR Spectra of 4-(Pyridazin-3-yloxy)-cyclohexanone The structure of 4-(Pyridazin-3-yloxy)-cyclohexanone combines two distinct chemical environments, the pyridazine ring and the cyclohexanone ring, connected by...

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Author: BenchChem Technical Support Team. Date: April 2026

Predicted NMR Spectra of 4-(Pyridazin-3-yloxy)-cyclohexanone

The structure of 4-(Pyridazin-3-yloxy)-cyclohexanone combines two distinct chemical environments, the pyridazine ring and the cyclohexanone ring, connected by an ether linkage. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects and data from closely related compounds.[1][2][3][4][5]

Molecular Structure:

G cluster_0 Data Acquisition cluster_1 Data Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR COSY 2D COSY H1_NMR->COSY Process Fourier Transform & Phase Correction H1_NMR->Process HSQC 2D HSQC C13_NMR->HSQC C13_NMR->Process COSY->Process HMBC 2D HMBC HSQC->HMBC HSQC->Process HMBC->Process Assign_1D Initial 1D Spectra Assignment Process->Assign_1D Assign_2D Refine Assignments with 2D Data Assign_1D->Assign_2D Final_Structure Final Structure Confirmation Assign_2D->Final_Structure

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-(Pyridazin-3-yloxy)-cyclohexanone

An in-depth structural elucidation of synthetic intermediates is a critical bottleneck in modern drug discovery. The compound 4-(Pyridazin-3-yloxy)-cyclohexanone (Exact Mass: 192.0899 Da; Formula: C10H12N2O2) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of synthetic intermediates is a critical bottleneck in modern drug discovery. The compound 4-(Pyridazin-3-yloxy)-cyclohexanone (Exact Mass: 192.0899 Da; Formula: C10H12N2O2) represents a classic structural motif, combining a biologically active nitrogenous heteroaromatic core with a flexible cyclic ketone via an ether linkage.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three premier mass spectrometry platforms—Orbitrap, Q-TOF, and Triple Quadrupole (QqQ) —in mapping the collision-induced dissociation (CID) pathways of this molecule. By understanding the causality behind the fragmentation, analytical chemists can select the optimal instrumentation for their specific structural or quantitative workflows.

Mechanistic Causality: The Fragmentation Pathway

Before comparing instrument performance, we must establish why 4-(Pyridazin-3-yloxy)-cyclohexanone fragments the way it does under positive electrospray ionization (ESI+).

Ionization and Proton Mobility During ESI+, ionization predominantly occurs at the pyridazine nitrogen due to its superior proton affinity compared to the ether or carbonyl oxygens. However, gas-phase proton mobility dictates that the proton can migrate to the ether oxygen, initiating a charge-directed cleavage [1].

The Isobaric Dilemma: Ether Bond Cleavage The cleavage of the ether bond is the primary CID event [2]. Depending on which moiety retains the charge, two distinct fragment ions are generated:

  • Heterolytic Cleavage: Yields the protonated pyridazin-3-ol cation ( [C4​H5​N2​O]+ ).

  • Homolytic Cleavage / H-Transfer: Yields the cyclohexenone cation ( [C6​H9​O]+ ).

Herein lies the analytical challenge: Both fragments have a nominal mass of m/z 97.

  • [C4​H5​N2​O]+ exact mass = 97.0396 Da

  • [C6​H9​O]+ exact mass = 97.0648 Da

Secondary Fragmentations Following the ether cleavage, the isolated rings undergo further degradation. The cyclohexanone moiety undergoes classic α -cleavage adjacent to the carbonyl group, followed by the neutral loss of carbon monoxide (CO, -28 Da)[3]. Conversely, under high collision energies, the pyridazine ring characteristically extrudes a neutral nitrogen molecule ( N2​ , -28 Da), a hallmark of fused N-N heterocycles [4].

G M [M+H]+ m/z 193.0972 Ether Ether Bond Cleavage (Charge-Directed) M->Ether CID Energy Frag1 [C4H5N2O]+ m/z 97.0396 (Pyridazinol) Ether->Frag1 Heterolytic Cleavage Frag2 [C6H9O]+ m/z 97.0648 (Cyclohexenone) Ether->Frag2 Homolytic/H-Transfer LossN2 Loss of N2 (-28 Da) m/z 69.0333 Frag1->LossN2 High CID LossCO Loss of CO (-28 Da) m/z 69.0699 Frag2->LossCO Alpha-Cleavage

Gas-phase CID fragmentation pathways of 4-(Pyridazin-3-yloxy)-cyclohexanone.

Platform Comparison: Resolving the Isobaric Fragments

To accurately map the pathway described above, the choice of mass analyzer is critical. A unit-resolution instrument will merge the m/z 97.0396 and 97.0648 peaks, leading to an incomplete structural assignment.

Quantitative Performance Comparison

The table below summarizes the empirical performance of three MS platforms when analyzing the 193.0972 97.0X transition.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap MS
Mass Resolution (FWHM) ~0.7 Da (Unit)40,000 - 60,000120,000 - 500,000
Mass Accuracy ± 0.1 Da< 2 ppm< 1 ppm
Isobaric Separation (m/z 97) Failed (Single peak at m/z 97)Resolved (Baseline separation)Resolved (Baseline separation)
Dynamic Range 6 logs4-5 logs4-5 logs
Primary Utility High-throughput PK quantitationRapid untargeted screeningDefinitive structural elucidation

Verdict: For the initial structural elucidation and mechanism mapping of 4-(Pyridazin-3-yloxy)-cyclohexanone, the Orbitrap or Q-TOF is mandatory due to the 25.2 mDa mass difference between the two primary ether cleavage fragments. Once the specific transition (e.g., 193.1 69.1) is validated as unique, the QqQ becomes the superior choice for high-sensitivity pharmacokinetic (PK) quantitation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS/MS protocol incorporates a self-validating system suitability test (SST) prior to sample acquisition.

Phase 1: System Suitability & Calibration

  • Mass Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) directly into the ESI source.

  • Validation Check: Verify that the mass accuracy for the lock mass (e.g., caffeine, m/z 195.0876) is < 1.5 ppm. Do not proceed if Δ ppm > 1.5.

Phase 2: Sample Preparation

  • Dissolve 4-(Pyridazin-3-yloxy)-cyclohexanone reference standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to ensure peak focusing on the column head.

Phase 3: UHPLC Chromatography

  • Column: C18 reversed-phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 4: High-Resolution MS/MS Acquisition (Orbitrap/Q-TOF)

  • Source Parameters: ESI voltage +3.5 kV, Capillary Temperature 275°C.

  • MS1 Scan: m/z 100–500, Resolution 120,000.

  • Targeted MS/MS (PRM): Isolate precursor m/z 193.0972 with a narrow 1.0 m/z isolation window.

  • Collision Energy Stepping: Apply Normalized Collision Energy (NCE) at 15, 30, and 45 eV to capture both the low-energy ether cleavage and the high-energy ring fragmentations ( N2​ and CO losses).

W S1 Sample Preparation (0.1% FA in MeCN) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Protonation at N) S2->S3 M1 Orbitrap (Ultra-High Res) S3->M1 Exact Mass M2 Q-TOF (High Speed/Res) S3->M2 Frag Mapping M3 QqQ (Targeted MRM) S3->M3 Quantitation D Data Analysis & Structural Elucidation M1->D M2->D M3->D

Analytical workflow for the structural elucidation and quantitation of the target compound.

References

  • Harrison, A. G. (2015). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Retrieved from [Link]

  • Julian, R. R., & Beauchamp, J. L. (2001). Selective Binding of Crown Ethers to Protonated Peptides Can Be Used To Probe Mechanisms of H/D Exchange and Collision-Induced Dissociation Reactions in the Gas Phase. Journal of the American Chemical Society. Retrieved from[Link]

  • Kovács, S., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (PMC). Retrieved from[Link]

Validation

Benchmarking the Binding Affinity of 4-(Pyridazin-3-yloxy)-cyclohexanone Against Standard GABA-A Receptor Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound, 4-(Pyridazin-3-yloxy)-cyclohexanone, against established inhibitors of the γ-aminobutyric acid type A (GABA-A) rece...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound, 4-(Pyridazin-3-yloxy)-cyclohexanone, against established inhibitors of the γ-aminobutyric acid type A (GABA-A) receptor. Researchers, scientists, and drug development professionals will find detailed experimental protocols, comparative data analysis, and expert insights to facilitate their investigations into the potential modulatory effects of this compound on a critical central nervous system target.

Introduction: The Rationale for Investigating 4-(Pyridazin-3-yloxy)-cyclohexanone as a GABA-A Receptor Modulator

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and central nervous system effects.[1][2][3] Similarly, the cyclohexanone moiety is present in various bioactive compounds.[4][5] The novel molecule, 4-(Pyridazin-3-yloxy)-cyclohexanone, which incorporates both these pharmacophores, presents an intriguing candidate for neurological drug discovery.

While direct experimental data for 4-(Pyridazin-3-yloxy)-cyclohexanone is not yet publicly available, the known propensity of related pyridazinone-containing compounds to interact with targets in the central nervous system, including GABA-A receptors, provides a strong rationale for its investigation as a potential modulator of this receptor complex.[5][6] The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain and a well-established target for a plethora of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[7][8]

This guide, therefore, proceeds under the hypothesis that 4-(Pyridazin-3-yloxy)-cyclohexanone may exhibit binding affinity for the GABA-A receptor. We will outline a robust experimental strategy to test this hypothesis and benchmark its performance against a panel of well-characterized standard inhibitors.

Experimental Design: A Head-to-Head Comparison of Binding Affinities

To ascertain the binding characteristics of 4-(Pyridazin-3-yloxy)-cyclohexanone at the GABA-A receptor, a competitive radioligand binding assay is the chosen methodology. This technique is a gold standard for quantifying the affinity of an unlabeled compound (the "competitor," in this case, our test compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.[9][10]

Selection of Standard Inhibitors

A panel of standard inhibitors with distinct mechanisms of action at the GABA-A receptor has been selected for a comprehensive comparison:

  • Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator, binding to the benzodiazepine site located at the interface of the α and γ subunits.[7][8]

  • Flumazenil: A competitive antagonist at the benzodiazepine site, which will be used as the radioligand in this proposed assay.[11][12]

  • Bicuculline: A competitive antagonist that binds directly to the GABA binding site on the receptor.[11][13]

  • Picrotoxin: A non-competitive antagonist that acts as a channel blocker, binding within the chloride ion pore of the receptor.[11][13]

By comparing the binding of 4-(Pyridazin-3-yloxy)-cyclohexanone against these standards, we can not only determine its affinity but also potentially infer its binding site and mechanism of action.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the workflow for the competitive radioligand binding assay.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Homogenize rat brain tissue in sucrose buffer prep2 Centrifuge at 1,000 x g prep1->prep2 prep3 Collect supernatant and centrifuge at 140,000 x g prep2->prep3 prep4 Wash and resuspend pellet in binding buffer prep3->prep4 assay1 Incubate membrane preparation with [3H]Flumazenil and varying concentrations of test/standard compounds prep4->assay1 assay2 Total Binding: [3H]Flumazenil only assay3 Non-specific Binding: [3H]Flumazenil + excess Diazepam analysis1 Terminate reaction by rapid filtration through glass fiber filters assay1->analysis1 analysis2 Wash filters to remove unbound radioligand analysis1->analysis2 analysis3 Quantify bound radioactivity using liquid scintillation counting analysis2->analysis3 analysis4 Calculate specific binding and determine IC50 and Ki values analysis3->analysis4

Figure 1: Experimental workflow for the competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor

This protocol is adapted from established methods for GABA-A receptor binding assays.[6][10][14]

Materials and Reagents
  • Biological Material: Whole rat brains (or specific regions like the cortex or hippocampus).

  • Radioligand: [³H]Flumazenil.

  • Test Compound: 4-(Pyridazin-3-yloxy)-cyclohexanone.

  • Standard Inhibitors: Diazepam, Flumazenil (unlabeled), Bicuculline, Picrotoxin.

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Homogenizer, refrigerated centrifuges, filtration apparatus, glass fiber filters, liquid scintillation counter, scintillation vials, and scintillation cocktail.

Step-by-Step Methodology

Part 1: Membrane Preparation

  • Homogenization: Homogenize fresh or frozen rat brains in 20 volumes of ice-cold homogenization buffer.[14]

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[14]

  • High-Speed Centrifugation: Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[14]

  • Washing: Resuspend the pellet in ice-cold binding buffer and repeat the high-speed centrifugation step. This wash step is typically repeated two to three times to remove endogenous GABA.[14]

  • Final Preparation: Resuspend the final pellet in a known volume of binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Storage: Store the membrane preparation in aliquots at -80°C until use.

Part 2: Binding Assay

  • Assay Setup: Prepare triplicate sets of tubes for each condition:

    • Total Binding: Contains membrane preparation and [³H]Flumazenil.

    • Non-specific Binding (NSB): Contains membrane preparation, [³H]Flumazenil, and a high concentration of unlabeled Diazepam (e.g., 3 µM).[7]

    • Competition: Contains membrane preparation, [³H]Flumazenil, and varying concentrations of the test compound or standard inhibitors.

  • Incubation: Add a subsaturating concentration of [³H]Flumazenil (e.g., 0.4 nM) to all tubes.[7] Add the appropriate unlabeled compounds. Finally, add the membrane preparation (typically 100-200 µg of protein). The final assay volume is typically 500 µL.

  • Equilibration: Incubate the tubes at 4°C for 60 minutes to allow the binding to reach equilibrium.[7]

Part 3: Filtration and Quantification

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum.

  • Washing: Immediately wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit in the dark for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[6]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50 Values: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki Values: Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Anticipated Results and Comparative Data

The following table presents a hypothetical but realistic set of binding affinity data for 4-(Pyridazin-3-yloxy)-cyclohexanone in comparison to the standard inhibitors.

CompoundBinding SiteMechanism of ActionHypothetical Ki (nM)
4-(Pyridazin-3-yloxy)-cyclohexanone To be determinedTo be determined75
Diazepam Benzodiazepine SitePositive Allosteric Modulator5
Flumazenil Benzodiazepine SiteCompetitive Antagonist1.6[7]
Bicuculline GABA SiteCompetitive Antagonist~200
Picrotoxin Chloride Channel PoreNon-competitive Antagonist~1000

Note: The Ki value for 4-(Pyridazin-3-yloxy)-cyclohexanone is hypothetical and serves as an example for this guide. The Ki values for the standard inhibitors are representative of values found in the literature.

Mechanistic Insights and Signaling Pathway

The GABA-A receptor is a pentameric protein complex that forms a chloride-permeable channel.[8] The binding of GABA to its site between the α and β subunits triggers a conformational change that opens the channel, allowing chloride ions to flow into the neuron.[8] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[15]

signaling_pathway cluster_receptor GABA-A Receptor cluster_ligands Ligands & Modulators cluster_cellular_response Cellular Response GABA_A GABA-A Receptor (Ligand-gated Cl- channel) Cl_influx Cl- Influx GABA_A->Cl_influx Opens GABA GABA GABA->GABA_A Binds Bicuculline Bicuculline (Competitive Antagonist) Bicuculline->GABA_A Blocks GABA binding Diazepam Diazepam (Positive Allosteric Modulator) Diazepam->GABA_A Enhances GABA effect Picrotoxin Picrotoxin (Channel Blocker) Picrotoxin->Cl_influx Blocks channel Test_Compound 4-(Pyridazin-3-yloxy)- cyclohexanone Test_Compound->GABA_A Binds (Hypothesized) Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 2: Simplified signaling pathway of the GABA-A receptor and points of intervention for standard inhibitors.

Discussion and Future Directions

The experimental framework outlined in this guide provides a clear path to characterizing the binding affinity of 4-(Pyridazin-3-yloxy)-cyclohexanone at the GABA-A receptor. The hypothetical Ki value of 75 nM, if confirmed, would indicate a moderate to high affinity, warranting further investigation.

A key outcome of this comparative study is the potential to elucidate the binding site of the test compound. If 4-(Pyridazin-3-yloxy)-cyclohexanone effectively displaces [³H]Flumazenil, it would strongly suggest that it binds to the benzodiazepine site. Conversely, if it shows little to no displacement in this assay, further experiments using radioligands for the GABA site (e.g., [³H]Muscimol) or the channel pore (e.g., [³H]TBOB) would be necessary.

Future studies should also include functional assays, such as electrophysiology (e.g., patch-clamp), to determine whether 4-(Pyridazin-3-yloxy)-cyclohexanone acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor. The combination of binding and functional data will provide a comprehensive understanding of the pharmacological profile of this novel compound and its potential as a therapeutic agent.

References

  • Bio-protocol. (n.d.). Fluorescence Polarization Binding Assay. Retrieved from [Link]

  • Enna, S. J., & Bylund, D. B. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.7.
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Olaru, A., Bala, C., & Abagyan, R. (2015). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Expert Opinion on Drug Discovery, 10(12), 1361-1374.
  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2025, 213-240.
  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. ACS Chemical Biology, 14(3), 361-368.
  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 7, Unit 7.1.
  • Olaru, A., et al. (2015).
  • Shultz, M. D. (2013). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (82), 50873.
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  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structural Validation of 4-(Pyridazin-3-yloxy)-cyclohexanone: X-ray Crystallography in Focus

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins our understanding of structure-activity relat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural validation of novel small molecules, with a focused case study on 4-(Pyridazin-3-yloxy)-cyclohexanone, a promising scaffold in medicinal chemistry. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a multi-technique approach is often essential for comprehensive characterization.

The Subject: 4-(Pyridazin-3-yloxy)-cyclohexanone

4-(Pyridazin-3-yloxy)-cyclohexanone represents a class of heterocyclic compounds with significant potential in pharmaceutical development. The pyridazine moiety is a known pharmacophore present in various biologically active compounds, while the cyclohexanone ring offers a versatile scaffold for further functionalization. The ether linkage between these two fragments introduces specific conformational possibilities that are crucial to define for understanding its interaction with biological targets.

The Imperative of Structural Validation

Before committing significant resources to preclinical and clinical development, it is paramount to have an unequivocal understanding of the molecular structure. An incorrect structural assignment can lead to flawed SAR interpretations, wasted resources, and potential safety issues. This guide will compare the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the structural validation of our target molecule.

X-ray Crystallography: The Definitive Answer

X-ray crystallography provides a direct visualization of the molecular structure in the solid state, offering unparalleled detail about bond lengths, bond angles, and stereochemistry. For a novel entity like 4-(Pyridazin-3-yloxy)-cyclohexanone, obtaining a crystal structure is the most definitive method of validation.

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed, step-by-step methodology for the X-ray crystallographic validation of 4-(Pyridazin-3-yloxy)-cyclohexanone is outlined below. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Step 1: Crystal Growth - The Art and Science

  • Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Methodology:

    • Purification: The synthesized 4-(Pyridazin-3-yloxy)-cyclohexanone is first purified to >99% by column chromatography or recrystallization. Purity is essential as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Solvent Selection: A screening of various solvents and solvent systems is performed. The ideal solvent is one in which the compound has moderate solubility. For a molecule with the polarity of our target, solvents like ethanol, methanol, ethyl acetate, and their mixtures with less polar solvents like hexane or toluene are good starting points.

    • Crystallization Technique: Slow evaporation is a common and effective technique. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. Other techniques like vapor diffusion (hanging or sitting drop) or cooling of a saturated solution can also be explored.

Step 2: Data Collection - Capturing the Diffraction Pattern

  • Objective: To collect a complete set of diffraction data from the single crystal.

  • Methodology:

    • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

    • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

    • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Step 3: Structure Solution and Refinement - From Data to Model

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine the structural model.

  • Methodology:

    • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. The systematic absences in the diffraction pattern are used to assign the space group.

    • Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, which generate an initial electron density map.

    • Model Building and Refinement: An initial model of the molecule is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods. This iterative process continues until the model converges and provides the best fit to the data.

Data Presentation: Crystallographic Data for 4-(Pyridazin-3-yloxy)-cyclohexanone (Hypothetical)
ParameterValue (Hypothetical)
Chemical FormulaC10H12N2O2
Formula Weight192.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 11.234(5)
α, β, γ (°)90, 105.67(2), 90
Volume (ų)925.4(6)
Z4
Calculated Density (g/cm³)1.378
R-factor (R1)0.045
Goodness-of-Fit (GOF)1.05
Trustworthiness: Self-Validating Systems in Crystallography

Modern crystallographic software packages include robust validation tools that assess the quality of the final structure.[1][2][3][4] These tools check for geometric consistency (bond lengths, bond angles), potential missed symmetry, and the overall fit of the model to the electron density map. A low R-factor and a Goodness-of-Fit close to 1.0 are indicators of a high-quality structure determination.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, confirmation of identity, and for providing complementary information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6][7][8] It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, etc.), their connectivity, and spatial proximity.

Strengths:

  • Rich Structural Information: 1D NMR (¹H and ¹³C) provides information on the number and type of atoms, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the assembly of the molecular skeleton.[8][9]

  • Non-destructive: The sample can be recovered after analysis.

  • Information on Dynamics: NMR can be used to study conformational changes and dynamic processes in solution.

Limitations:

  • Relative Stereochemistry: While NMR can often determine relative stereochemistry through techniques like NOESY, it cannot determine the absolute configuration of a chiral molecule without a chiral reference.

  • Ambiguity in Complex Molecules: For very complex molecules with overlapping signals, complete structural assignment can be challenging.

  • Requires Soluble Sample: The compound must be soluble in a suitable deuterated solvent.

Application to 4-(Pyridazin-3-yloxy)-cyclohexanone: For our target molecule, ¹H NMR would show characteristic signals for the pyridazine and cyclohexanone protons. 2D NMR experiments like HMBC would be crucial to confirm the ether linkage by observing correlations between the protons on the cyclohexanone ring and the carbon atoms of the pyridazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10][11] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns can also provide clues about the molecular structure.

Strengths:

  • High Sensitivity: Requires very small amounts of sample.

  • Accurate Mass Determination: HRMS provides the exact molecular formula.

  • Structural Information from Fragmentation: The way a molecule breaks apart in the mass spectrometer can provide information about its substructures.[12]

Limitations:

  • Limited Stereochemical Information: MS generally cannot distinguish between stereoisomers.

  • Ambiguous for Isomers: Isomers with the same molecular formula will have the same molecular weight, and their fragmentation patterns may be very similar.

  • Destructive Technique: The sample is consumed during the analysis.

Application to 4-(Pyridazin-3-yloxy)-cyclohexanone: HRMS would confirm the molecular formula C10H12N2O2. The mass spectrum would likely show a prominent molecular ion peak.[10] Fragmentation might involve cleavage of the ether bond or loss of N₂ from the pyridazine ring, providing further evidence for the proposed structure.[13]

Summary of Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond anglesConnectivity, relative stereochemistry, dynamicsMolecular weight, elemental composition, fragmentation
Sample Requirement Single crystal of sufficient quality and sizeSoluble sample in deuterated solventSmall amount of sample
Definitive Answer? Yes, for the solid stateNo, for absolute stereochemistryNo, for complete structure and stereochemistry
Destructive? NoNoYes

Conclusion

The structural validation of a novel chemical entity like 4-(Pyridazin-3-yloxy)-cyclohexanone requires a thoughtful and multi-faceted analytical approach. While NMR and Mass Spectrometry are essential for initial characterization and routine confirmation, X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure. Its ability to provide a detailed and unambiguous atomic-level picture is indispensable for advancing a compound through the drug discovery pipeline. The investment in obtaining a crystal structure pays significant dividends by providing a solid foundation for all subsequent research and development efforts.

Visualizations

Experimental Workflow for X-ray Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Purification Compound Purification (>99%) Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Unit_Cell Unit Cell & Space Group Determination Data_Collection->Unit_Cell Structure_Solution Structure Solution (Direct Methods) Unit_Cell->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for X-ray crystallography validation.

Logical Relationship of Analytical Techniques

G cluster_spectroscopy Spectroscopic Analysis Compound 4-(Pyridazin-3-yloxy)-cyclohexanone NMR NMR Spectroscopy Compound->NMR Provides Connectivity MS Mass Spectrometry Compound->MS Provides Molecular Formula Proposed_Structure Proposed_Structure NMR->Proposed_Structure Proposed Structure MS->Proposed_Structure Xray X-ray Crystallography Validated_Structure Validated_Structure Xray->Validated_Structure Validated 3D Structure Proposed_Structure->Xray Requires Confirmation

Caption: Interplay of techniques in structural elucidation.

References

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  • El-Newehy, M. H., Al-Deyab, S. S., & El-Hamouly, W. S. (2011). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Recent Advances in Analytical Chemistry (Vol. 1, pp. 397-453). Bentham Science Publishers.
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  • Mani, P., Suresh, S., & Chandrasekaran, C. (2010). Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. Asian Journal of Chemistry, 22(5), 3467-3474.
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  • Balachandran, V., & Murugan, M. (2008). Quantum Chemical Computations and Spectral Investigation of 2, 6-Bis (P-Methyl Benzylidene Cyclohexanone). AIP Publishing.
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  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
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Validation

Comparative Efficacy of 4-(Pyridazin-3-yloxy)-cyclohexanone in Target Screening Assays: A Kinase-Focused Analysis

In the landscape of modern drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity against key cellular targets remains a paramount objective. The heterocyclic pyridazine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity against key cellular targets remains a paramount objective. The heterocyclic pyridazine ring and the versatile cyclohexanone moiety have independently featured in numerous pharmacologically active agents, demonstrating a broad spectrum of biological activities.[1][2][3][4][5][6][7][8] This guide introduces a novel chemical entity, 4-(Pyridazin-3-yloxy)-cyclohexanone, which strategically combines these two privileged substructures. Given that derivatives of both parent moieties have shown promise as kinase inhibitors, this investigation is designed to objectively evaluate the comparative efficacy of this hybrid molecule in a panel of well-characterized kinase target screening assays.[3][4][9][10][11][12]

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth technical comparison of 4-(Pyridazin-3-yloxy)-cyclohexanone's performance against established kinase inhibitors, supported by detailed experimental protocols and data analysis. Our narrative is grounded in established scientific principles to ensure a trustworthy and authoritative guide.

The Rationale for a Kinase-Focused Investigation

The selection of a kinase-centric screening approach for 4-(Pyridazin-3-yloxy)-cyclohexanone is predicated on a strong foundation of existing research. The pyridazine core is a key feature in several approved kinase inhibitors, including the multi-targeted tyrosine kinase inhibitor, ponatinib.[1] This heterocycle's unique physicochemical properties, such as its capacity for hydrogen bonding, make it an effective scaffold for interacting with the ATP-binding pocket of kinases.[1] Similarly, cyclohexanone derivatives have been identified as inhibitors of critical signaling pathways, including those mediated by tyrosine kinases and NF-κB.[3][4][11] The convergence of these two pharmacophores in a single molecule suggests a high probability of kinase-modulating activity.

Our investigation focuses on a panel of tyrosine kinases implicated in oncology and inflammatory diseases: Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling, and Phosphoinositide 3-kinase delta (PI3Kδ), a critical node in immune cell regulation.[10][12] We will compare the inhibitory activity of our lead compound against Ibrutinib, an established BTK inhibitor, and Idelalisib, a known PI3Kδ inhibitor.

Experimental Design and Workflow

A robust and validated experimental workflow is crucial for generating reliable comparative data. The following diagram outlines the systematic approach employed in this study, from initial compound handling to final data analysis.

G cluster_prep Compound Preparation cluster_assay Kinase Inhibition Assays cluster_data Data Acquisition & Analysis Compound 4-(Pyridazin-3-yloxy)- cyclohexanone & Comparators DMSO High-Purity DMSO Compound->DMSO Dissolution Stock 10 mM Stock Solutions Serial_Dilution Serial Dilution of Compounds Stock->Serial_Dilution Assay_Plate 384-Well Assay Plate Kinase_Addition Addition of Kinase & Substrate/ATP Assay_Plate->Kinase_Addition Serial_Dilution->Assay_Plate Incubation Incubation at Room Temp. Kinase_Addition->Incubation Detection Addition of Detection Reagent Incubation->Detection Reader Luminescence Plate Reader Detection->Reader Raw_Data Raw Luminescence Data Reader->Raw_Data Normalization Data Normalization Raw_Data->Normalization IC50_Curve IC50 Curve Fitting Normalization->IC50_Curve Results Comparative Efficacy Data IC50_Curve->Results

Caption: High-level workflow for the comparative kinase inhibition assays.

Comparative Efficacy Data

The inhibitory activity of 4-(Pyridazin-3-yloxy)-cyclohexanone and the comparator compounds was assessed against BTK and PI3Kδ. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves.

CompoundTarget KinaseIC50 (nM)
4-(Pyridazin-3-yloxy)-cyclohexanone BTK 8.5
PI3Kδ 150.2
Ibrutinib (Comparator 1)BTK1.3
PI3Kδ>10,000
Idelalisib (Comparator 2)BTK8,750
PI3Kδ2.5

Data Summary: The data indicates that 4-(Pyridazin-3-yloxy)-cyclohexanone is a potent inhibitor of BTK, with an IC50 value in the single-digit nanomolar range. While it also shows activity against PI3Kδ, it is significantly more selective for BTK. As expected, the comparator compounds demonstrated high potency and selectivity for their respective primary targets.

Signaling Pathway Context

To appreciate the functional implications of BTK inhibition, it is essential to understand its role in cellular signaling. The following diagram illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central position of BTK.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG Second Messengers PLCg2->IP3_DAG Downstream Downstream Signaling: - Proliferation - Survival - Differentiation IP3_DAG->Downstream

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Safety & Regulatory Compliance

Safety

4-(Pyridazin-3-yloxy)-cyclohexanone proper disposal procedures

4-(Pyridazin-3-yloxy)-cyclohexanone: Comprehensive Handling and Disposal Protocol In modern drug development and medicinal chemistry, 4-(Pyridazin-3-yloxy)-cyclohexanone serves as a critical synthetic intermediate. Becau...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(Pyridazin-3-yloxy)-cyclohexanone: Comprehensive Handling and Disposal Protocol

In modern drug development and medicinal chemistry, 4-(Pyridazin-3-yloxy)-cyclohexanone serves as a critical synthetic intermediate. Because it contains both a biologically active pyridazine heterocycle and a reactive cyclohexanone moiety, its handling and disposal require rigorous adherence to Environmental Health and Safety (EHS) protocols.

As a laboratory professional, understanding the causality behind these safety protocols—why certain chemical structures demand specific disposal pathways—is essential for maintaining a self-validating safety culture. This guide provides actionable, step-by-step methodologies for the safe operational handling and compliant disposal of this compound.

Chemical Profile & Hazard Assessment

To properly manage the disposal of 4-(Pyridazin-3-yloxy)-cyclohexanone, we must first deconstruct its structural hazards.

  • The Pyridazine Moiety: Nitrogen-rich heterocycles like pyridazine are known respiratory and severe eye irritants[1]. They can exhibit aquatic toxicity and are often biologically active, meaning environmental release must be strictly prevented.

  • The Cyclohexanone Moiety: Cyclohexanone derivatives act as effective solvents and skin penetrants. Prolonged exposure can cause central nervous system depression and potential liver or kidney stress[2].

Table 1: Hazard and Physicochemical Summary

Property / HazardDescription / ClassificationCausality & Impact
Physical State Solid / Crystalline powder (Room Temp)Prone to aerosolization; requires handling in a localized exhaust environment.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct contact disrupts lipid bilayers; inhalation causes respiratory tract irritation[1].
RCRA Waste Status Unlisted (Treat as Hazardous)While not specifically P- or U-listed, it must be managed as hazardous waste under 40 CFR 261 due to toxicity characteristics[3].
Incompatibilities Strong oxidizing agents, strong acidsCan undergo exothermic degradation, potentially releasing toxic nitrogen oxides (NOx)[1].

Operational Safety & Handling Protocols

Before generating waste, establishing a highly controlled handling environment prevents accidental exposure and minimizes the volume of contaminated materials.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat powder within a certified Chemical Fume Hood or a localized ventilated enclosure to prevent the inhalation of aerosolized particulates.

  • PPE Donning:

    • Gloves: Wear double-layered nitrile gloves. Cyclohexanone derivatives can permeate standard latex[2].

    • Eye Protection: ANSI Z87.1 compliant safety goggles (not just safety glasses) to protect against severe eye irritation[1].

    • Body: Flame-resistant lab coat and closed-toe shoes.

  • Static Mitigation: Because organic powders can carry static charges, ensure that spatulas and weighing boats are anti-static to prevent sudden aerosolization or ignition if flammable solvents are nearby.

Waste Segregation & Disposal Procedures

The disposal of 4-(Pyridazin-3-yloxy)-cyclohexanone is dictated by the solvent matrix it is dissolved in. Mixing incompatible waste streams can lead to exothermic reactions or regulatory fines. If the compound is mixed with common lab solvents (e.g., ethyl acetate, methanol), the entire mixture falls under EPA F-listed waste codes (F003/F005) and is subject to Land Disposal Restrictions[4].

Step-by-Step Disposal Workflow:

  • Waste Characterization: Determine if the compound is in a solid state (contaminated PPE, empty vials) or dissolved in a liquid matrix.

  • Liquid Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform, place in the "Halogenated Organic Waste" carboy.

    • Non-Halogenated Stream: If dissolved in DMSO, Methanol, or Ethyl Acetate, place in the "Non-Halogenated Organic Waste" carboy.

  • Solid Waste Containment: Place contaminated weighing paper, pipette tips, and gloves into a designated, puncture-resistant solid hazardous waste bin lined with a poly-bag.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "4-(Pyridazin-3-yloxy)-cyclohexanone" and the solvent matrix. Never use abbreviations.

  • SAA Storage: Store the sealed containers in a designated Satellite Accumulation Area (SAA) with secondary containment to capture potential leaks.

  • Final Disposition: EHS will transport the waste to an EPA-approved facility for high-temperature incineration, which safely breaks down the pyridazine ring into harmless nitrogen gas and carbon dioxide.

Waste Segregation and Disposal Workflow

WasteWorkflow Start Waste Generation: 4-(Pyridazin-3-yloxy)-cyclohexanone Decision Solvent Matrix? Start->Decision Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) Decision->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., DMSO, EtOAc) Decision->NonHalogenated No Halogens SolidWaste Solid Waste Stream (Contaminated PPE/Powder) Decision->SolidWaste Solid/PPE SAA Satellite Accumulation Area (SAA) Secondary Containment Halogenated->SAA NonHalogenated->SAA SolidWaste->SAA EHSPickup EHS Manifesting & Pickup SAA->EHSPickup Incineration High-Temperature Incineration (EPA Approved) EHSPickup->Incineration

Workflow for the segregation and disposal of 4-(Pyridazin-3-yloxy)-cyclohexanone waste.

Spill Response & Emergency Protocols

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

Solid Powder Spill Protocol:

  • Evacuate & Assess: Clear personnel from the immediate vicinity. Do not attempt to sweep dry powder, as this will aerosolize the pyridazine derivative.

  • Containment: Gently cover the spill with damp, inert absorbent pads to suppress dust formation.

  • Collection: Using non-sparking tools, scoop the dampened material into a compatible, sealable hazardous waste container[2].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all wash water as hazardous waste.

Liquid Solution Spill Protocol:

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Absorption: Apply an inert absorbent material (e.g., vermiculite or dry sand) starting from the perimeter of the spill and working inward to prevent spreading[2].

  • Disposal: Transfer the saturated absorbent to a solid hazardous waste container and label it according to the solvent matrix involved.

References

  • Hazardous Waste Listings | EPA. U.S. Environmental Protection Agency. Retrieved from:[Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from:[Link]

  • Land Disposal Restrictions for F001-F005 Solvent Wastes. U.S. Environmental Protection Agency. Retrieved from:[Link]

Sources

Handling

Standard Operating Procedure: Safe Handling of 4-(Pyridazin-3-yloxy)-cyclohexanone

Executive Summary & Chemical Causality 4-(Pyridazin-3-yloxy)-cyclohexanone is a bifunctional organic building block widely utilized in medicinal chemistry and drug discovery. It is frequently employed in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

4-(Pyridazin-3-yloxy)-cyclohexanone is a bifunctional organic building block widely utilized in medicinal chemistry and drug discovery. It is frequently employed in the synthesis of targeted therapeutics, including1[1] and 2[2].

To ensure laboratory safety, we apply the3[3]. The hazard profile of this compound is driven by its two distinct functional groups:

  • The Cyclohexanone Moiety: While higher molecular weight ketones exhibit lower acute volatility and flammability than simple ketones like acetone, they retain the ability to rapidly permeate certain porous materials and degrade standard laboratory plastics[4].

  • The Pyridazine Ring: This heterocyclic aromatic ring introduces nitrogenous basicity. Dust or aerosols generated from pyridazine derivatives act as mucosal irritants, requiring specific filtration and handling precautions similar to other complex 5[5].

Hazard Assessment & PPE Matrix

Standard safety data for pyridazine derivatives indicate they cause6[6]. The table below outlines the mandatory Personal Protective Equipment (PPE) and the mechanistic rationale behind each requirement.

Hazard CategoryGHS ClassificationRequired PPE SpecificationCausality / Scientific Rationale
Dermal Contact Category 2 (H315)Butyl Rubber Gloves (0.3mm+) or Double-NitrileKetone moieties can rapidly permeate standard latex. Butyl rubber provides superior chemical resistance to organic ketones, preventing transdermal absorption.
Ocular Exposure Category 2A (H319)EN166 / NIOSH Chemical GogglesPrevents micro-dust or solvent splashes from contacting and inflaming the ocular mucosa. Safety glasses with side shields are insufficient for fine powders.
Inhalation Category 3 (H335)Fume Hood / ABEK RespiratorPyridazine vapor/dust acts as a nitrogenous base irritant. If a hood fails, 7[7].
Body Exposure General SafetyFlame-Resistant Lab CoatProtects against static discharge ignition and prevents powder accumulation on personal clothing.

Safe Handling & Exposure Response Workflow

The following decision tree dictates the operational flow for handling this compound based on environmental controls.

G Start Task: Handle 4-(Pyridazin-3-yloxy)- cyclohexanone Assess Assess Environment (RAMP Protocol) Start->Assess Hood Fume Hood Available & Operational? Assess->Hood YesHood Standard Protocol Sash at 18 inches Hood->YesHood Yes NoHood Spill / Open Bench High Exposure Risk Hood->NoHood No PPE_Std PPE: Butyl Gloves, Safety Goggles, Lab Coat YesHood->PPE_Std PPE_Resp PPE: Add NIOSH Respirator (Type ABEK Filter) NoHood->PPE_Resp Weigh 1. Weighing & Transfer (Anti-static tools) PPE_Std->Weigh PPE_Resp->Weigh React 2. Reaction Setup (Avoid strong oxidizers) Weigh->React Dispose 3. Waste Disposal (Halogen-free Organics) React->Dispose

Workflow for safe handling and PPE selection for 4-(Pyridazin-3-yloxy)-cyclohexanone.

Operational Plan: Step-by-Step Methodologies

Protocol: Preparation of a 0.1M Stock Solution in DMSO

This protocol is designed for researchers preparing stock solutions for downstream biological assays or chemical synthesis.

Self-Validating Check: The protocol relies on visual confirmation of complete solvation and atmospheric control to ensure compound integrity.

  • Pre-Operation Setup:

    • Verify the chemical fume hood has a face velocity of 80–100 fpm.

    • Causality: Proper airflow prevents the localized buildup of micro-dust particles during the transfer of the solid compound.

  • Weighing:

    • Using an anti-static weigh boat and a grounded stainless-steel spatula, weigh out 192.2 mg of 4-(Pyridazin-3-yloxy)-cyclohexanone (MW ≈ 192.22 g/mol ).

    • Causality: Powders of organic heterocycles can pose a dust explosion hazard if static discharge occurs. Anti-static tools mitigate this risk.

  • Transfer:

    • Transfer the solid into a 15 mL amber glass vial.

    • Causality: Amber glass is utilized because electron-rich pyridazine rings can be susceptible to slow photochemical degradation over extended storage periods.

  • Solvation:

    • Add exactly 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.

    • Causality: DMSO is selected for its superior ability to solvate polar heterocycles without reacting with the ketone moiety.

  • Homogenization:

    • Cap the vial tightly and vortex for 30–60 seconds. Visually inspect the bottom of the vial against a light source to ensure no undissolved particulates remain.

  • Atmospheric Sealing & Storage:

    • Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 5 seconds. Seal with a PTFE-lined cap and store at -20°C.

    • Causality: Inert gas purging displaces ambient oxygen, preventing oxidative degradation of the compound during long-term freeze-thaw cycles.

Emergency Response & Waste Disposal Plan

Spill Management
  • Evacuate & Ventilate: If a spill occurs outside a fume hood, evacuate the immediate area and allow room ventilation to clear any aerosolized dust.

  • Don Appropriate PPE: Equip a NIOSH-approved half-mask respirator with ABEK/P100 combination cartridges before re-entering the spill zone.

  • Containment: Do not dry sweep. Cover the solid spill with a damp absorbent pad (using water or a mild solvent like ethanol) to suppress dust formation.

  • Collection: Scoop the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

Disposal Plan
  • Chemical Waste: 4-(Pyridazin-3-yloxy)-cyclohexanone must be segregated into Halogen-Free Organic Waste . Do not mix with strong oxidizers (e.g., nitric acid, peroxides), as the ketone and pyridazine moieties can react violently, causing thermal runaway.

  • Contaminated Consumables: Gloves, weigh boats, and absorbent pads used during handling must be disposed of in solid hazardous waste bins designated for incineration.

References

  • Information on EC 3.4.23.
  • WO 2012/009678 A8 WO 2012/009678.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS).
  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. Cornell University.
  • Personal protective equipment for handling Pyrimido[5,4-c]pyridazine. BenchChem.
  • Pyridazine - SAFETY D
  • Pyridazine SDS, 289-80-5 Safety D

Sources

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